Product packaging for Methylborate(Cat. No.:CAS No. 37210-98-3)

Methylborate

Cat. No.: B8532934
CAS No.: 37210-98-3
M. Wt: 73.85 g/mol
InChI Key: MLSKXPOBNQFGHW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Borate (B1201080) Esters

The understanding and application of borate esters, including methylborate, date back over a century acs.org. Early methods for preparing boric acid esters, such as those described by Schiff in 1867, involved reacting boric anhydride (B1165640) with the corresponding alcohol, though these procedures were often characterized by slow reaction rates and low yields google.com. The synthesis of trimethyl borate (this compound) is typically achieved through the stoichiometric condensation reaction of boric acid with methanol (B129727), often employing azeotropic distillation to remove the water byproduct and drive the reaction to completion researchgate.netwikipedia.org. The addition of a dehydrating agent or a catalyst, such as sulfuric acid, can accelerate the reaction rate google.comwikipedia.org.

A transformative period in organoboron chemistry began with Professor H. C. Brown's serendipitous discovery of the hydroboration reaction in 1956 thieme.de. This breakthrough provided a straightforward and efficient route to synthesize organoboron compounds, fundamentally altering the landscape of organic chemistry thieme.de. Although the initial significance of this discovery was not universally recognized, it laid the groundwork for the exponential growth and diversification of organoboron chemistry thieme.de. Since then, research in the field has expanded significantly, moving beyond the venerable hydroboration reaction to develop a wide array of highly selective chemical transformations that were previously unimaginable thieme.de.

Significance of Organoboron Compounds in Contemporary Chemical Synthesis and Materials Science

Organoboron compounds are now considered indispensable in modern synthetic organic chemistry and materials science hokudai.ac.jpacs.org. Their profound significance stems from boron's distinctive electronic characteristics, particularly its ability to act as a Lewis acid acs.orgnih.gov. In its stable, neutral sp² hybridized form, boron possesses a vacant p orbital that readily accepts an electron pair, making it highly electrophilic acs.orgnih.gov. This inherent Lewis acidity allows organoboron compounds to exhibit diverse reactivities, especially when activated by suitable reagents or transition-metal catalysts hokudai.ac.jp.

Key reactions that underscore the importance of organoboron compounds include the Suzuki-Miyaura coupling, Chan-Lam coupling, Miyaura borylation, Petasis reaction, and Matteson homologation thieme.deacs.org. These palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are pivotal for carbon-carbon bond formation and have revolutionized the synthesis of complex molecular architectures thieme.deacs.orgnih.gov. Their impact is evident in driving discovery and production within the pharmaceutical and agrochemical industries globally thieme.de. Beyond their synthetic utility, organoboron compounds are increasingly recognized for their applications in functional organic materials hokudai.ac.jp. Furthermore, they have garnered considerable attention in medicinal chemistry, leading to the development and FDA approval of several boron-containing compounds for various therapeutic applications acs.orgnih.gov.

Overview of Key Academic Research Trajectories for this compound

This compound, specifically trimethyl borate (B(OCH3)3), is a widely studied borate ester in academic research due to its versatility as a chemical intermediate and reagent wikipedia.orgatamanchemicals.comwikipedia.orgchemicalbook.com. Its properties, such as being a colorless liquid that burns with a characteristic green flame, are well-documented wikipedia.orgatamanchemicals.comwikipedia.orgsolubilityofthings.com.

A primary research trajectory involves its crucial role as a precursor in the synthesis of metal borohydrides, most notably sodium borohydride (B1222165) atamanchemicals.comwikipedia.orgatamankimya.comenergy.gov. This includes its use in the Brown-Schlesinger process, where it reacts with sodium hydride to yield sodium borohydride wikipedia.org.

In organic synthesis, this compound is extensively employed as an intermediate for the preparation of boronic acids wikipedia.orgwikipedia.orgchemicalbook.comatamankimya.com. These boronic acids are then essential reagents for a variety of cross-coupling reactions, especially the Suzuki coupling, which is fundamental for constructing complex organic molecules wikipedia.orgwikipedia.orgchemicalbook.comatamankimya.com. The typical synthetic route involves the reaction of this compound with Grignard reagents, followed by hydrolysis to yield the desired boronic acids wikipedia.orgwikipedia.orgchemicalbook.com.

Beyond its role in synthesis, academic research also explores this compound's applications as a flame retardant and an additive to polymers, contributing to improved fire safety in various materials atamanchemicals.comwikipedia.orgsolubilityofthings.com. It has also been investigated for use in welding and brazing fluxes atamanchemicals.com. The compound's physical and chemical properties, such as its volatility, miscibility with numerous organic solvents (e.g., tetrahydrofuran, ether, methanol, hexane, isopropylamine), and its decomposition in the presence of water, are continuously studied to optimize its utility in different reaction systems chemicalbook.comsolubilityofthings.comchembk.com. Its stability in anhydrous conditions is also a key characteristic considered in research atamanchemicals.comchemicalbook.comchembk.com.

Table 1: Key Physical and Chemical Properties of this compound (Trimethyl Borate)

PropertyValueSource
Molecular FormulaC₃H₉BO₃ chemicalbook.comchembk.com
Molar Mass103.91 g·mol⁻¹ wikipedia.orgchemicalbook.comchembk.com
AppearanceColorless liquid wikipedia.orgchemicalbook.comsolubilityofthings.com
Density0.932 g/mL at 20 °C wikipedia.orgchemicalbook.comchembk.com
Melting Point-34 °C (-29 °F; 239 K) wikipedia.orgchemicalbook.comchembk.com
Boiling Point68-69 °C (154-156 °F; 341-342 K) wikipedia.orgchemicalbook.comchembk.com
Flash Point8 °F (-1 °C) chemicalbook.comchembk.com
Solubility in WaterDecomposes wikipedia.orgchemicalbook.comchembk.com
Solubility in OrganicsMiscible with THF, ether, isopropylamine, hexane, methanol chemicalbook.comsolubilityofthings.comchembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3BO3-2 B8532934 Methylborate CAS No. 37210-98-3

Properties

CAS No.

37210-98-3

Molecular Formula

CH3BO3-2

Molecular Weight

73.85 g/mol

IUPAC Name

methoxy(dioxido)borane

InChI

InChI=1S/CH3BO3/c1-5-2(3)4/h1H3/q-2

InChI Key

MLSKXPOBNQFGHW-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])OC

Origin of Product

United States

Advanced Synthetic Methodologies and Process Engineering for Methylborate

Novel and Sustainable Synthetic Approaches for Methylborate Production

The pursuit of more environmentally friendly and economically viable methods for chemical synthesis has led to the development of novel and sustainable approaches for this compound production. These methodologies aim to reduce reliance on harsh reagents, minimize waste generation, and incorporate principles of green chemistry.

Carbon Dioxide Utilization and Sequestration in this compound Synthesis (e.g., from ulexite)

A promising sustainable approach involves the utilization and sequestration of carbon dioxide (CO₂) in the synthesis of trimethyl borate (B1201080), particularly from boron-containing minerals like ulexite (B576465). This method offers an economical alternative to traditional processes that typically begin with boric acid, which involves multiple energy-intensive steps such as reaction, separation, crystallization, and drying americanelements.comfishersci.ca.

Research has demonstrated a novel process for synthesizing trimethyl borate and calcium carbonate (CaCO₃) by reacting ulexite (NaCaB₅O₆(OH)₆·5H₂O) with methanol (B129727) (CH₃OH) in a high-pressure reactor in the presence of CO₂ americanelements.comfishersci.ca. This approach is advantageous as it avoids the use of mineral acids like sulfuric acid, which can lead to corrosion issues in reactors and other units americanelements.com. Furthermore, the process contributes to environmental sustainability by sequestering a considerable amount of CO₂, thereby helping to decrease greenhouse gas emissions americanelements.comfishersci.ca.

Detailed research findings have identified optimal operational conditions for this CO₂-utilization process. Under these conditions, a high percentage of B₂O₃ from ulexite can be dissolved, leading to efficient trimethyl borate production and CO₂ mineralization.

Optimal Operational Conditions for Trimethyl Borate Synthesis from Ulexite and CO₂ americanelements.comfishersci.ca

ParameterOptimal Value
Reaction Temperature120 °C
Pressure30 bar
Solid to Liquid Ratio0.05 g/ml
Stirring Speed750 rpm
Reaction Time60 min
Particle Size-154 + 106 μm (or -106 + 75 μm to -212 + 154 μm)

The CO₂ sequestration capacity of this method has been quantified, with approximately 188 kg of CO₂ sequestered per ton of ulexite processed americanelements.comfishersci.ca. Characterization of the products by techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), X-ray diffraction (XRD), and inductively coupled plasma-optical emission spectrometry (ICP-OES) has confirmed the successful synthesis of both trimethyl borate and calcium carbonate americanelements.comfishersci.ca.

Mechanochemical Synthesis Routes for Boron-Containing Compounds

Mechanochemical synthesis involves the conversion of mechanical energy into chemical energy to induce reactions, often through high-energy ball milling charchem.orgmims.com. This approach offers a solvent-free or low-solvent alternative, potentially reducing environmental impact and simplifying purification processes. While mechanochemical synthesis is broadly applied to various boron-containing compounds, its relevance to this compound production lies in its potential for direct synthesis or as a route to key precursors.

For instance, in the commercial production of sodium borohydride (B1222165) (NaBH₄), this compound (B(OCH₃)₃) is a crucial reactant in the Brown-Schlesinger process, where it reacts with sodium hydride (NaH) at elevated temperatures (225 to 275 °C) fishersci.be. While this specific reaction is not mechanochemical, the broader field of mechanochemistry has been explored for the synthesis of other metal borohydrides from borate compounds fishersci.be.

Mechanochemical methods have been successfully employed for the synthesis of alkali borohydrides like NaBH₄ and lithium borohydride (LiBH₄) from metaborate (B1245444) compounds, such as sodium metaborate (NaBO₂) and lithium metaborate (LiBO₂), using magnesium-aluminum-based waste as a reducing agent via ball milling fishersci.be. High conversion yields, exceeding 99.5%, have been achieved under optimized molar ratios of starting materials and milling parameters, even at room temperature and under controlled atmospheres (e.g., hydrogen or argon) fishersci.be.

Mechanochemical Synthesis of Alkali Borohydrides from Metaborates fishersci.be

Starting MaterialsReducing AgentConditionsProductsConversion Yield
LiBO₂ (anhydrous)Mg–Al-based waste70 bar H₂, mechanical millingLiBH₄>99.5%
NaBO₂·4H₂O (tetrahydrate)Mg–Al-based wasteArgon atmosphere, mechanical millingNaBH₄>99.5%

These findings highlight the potential of mechanochemistry to enable efficient synthesis of boron-containing compounds, including those where this compound serves as a precursor or is involved in the reaction pathway. However, it is noted that mechanochemical methods may not be suitable for all borane (B79455) compounds, such as monoalkyl aminoboranes, due to the formation of complex mixtures mims.com.

Industrial Synthesis Processes and Scale-Up Considerations

The industrial production of this compound and its derivatives involves well-established processes, alongside crucial considerations for safety and efficiency at scale.

The conventional industrial method for producing trimethyl borate typically involves the reaction between boric acid (H₃BO₃) and methanol (CH₃OH) americanelements.comfishersci.ca. This process, while effective, is characterized by multiple stages, including reaction, separation, crystallization, and drying, which collectively contribute to increased production costs americanelements.com. A significant challenge in this traditional production route is the formation of an azeotrope between trimethyl borate and methanol, necessitating an additional separation step to isolate the pure product.

This compound is a key intermediate in the industrial synthesis of sodium borohydride (NaBH₄), a widely used reducing agent in various industrial applications, including organic and pharmaceutical synthesis, wastewater treatment, and paper pulp bleaching wikipedia.orgfishersci.be. The most common commercial method for NaBH₄ production is the Brown-Schlesinger process, which involves the reaction of sodium hydride (NaH) with trimethyl borate at high temperatures, typically ranging from 225 °C to 275 °C fishersci.be.

Scaling up reactions involving borane compounds, including this compound and its derivatives, necessitates rigorous safety protocols due to their reactive nature. Borane complexes and alkylboranes can react exothermically with atmospheric moisture, water, alcohols, and acids, producing hydrogen gas. Adequate venting systems are essential to manage the hydrogen generated during quenching of reaction mixtures. For instance, a methanol scrubbing system is recommended during scale-up of borane reactions to rapidly and completely convert any escaping diborane (B8814927) to hydrogen and methyl borate. The pyrophoric nature of pure borane complexes and alkylboranes, and even their solutions at higher concentrations, demands storage under dry inert atmospheres like nitrogen or argon. Effective implementation of safety and handling procedures is paramount for the successful use of boranes on a large scale.

Elucidating Reaction Mechanisms and Advanced Organic Transformations Mediated by Methylborate

Precursors to Organoboron Reagents in C-C Bond Formation

Methylborate plays a pivotal role in the synthesis of organoboron reagents, which are indispensable in the construction of carbon-carbon bonds, a cornerstone of modern organic chemistry.

Synthesis of Boronic Acids via Reaction with Grignard and Organolithium Reagents

Boronic acids (RB(OH)₂) are a class of organoboron compounds widely employed as synthetic intermediates due to their stability and versatility nih.govmdpi.com. This compound serves as a key precursor for their synthesis, primarily through reactions with Grignard reagents (RMgX) and organolithium reagents (RLi) wikipedia.orgchemdad.comatamanchemicals.comthermofisher.inborates.todaynih.govescholarship.orgwikipedia.orgstackexchange.comorgsyn.org.

The general mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic boron center of trimethyl borate (B1201080). This addition displaces a methoxide (B1231860) group, forming an intermediate dimethoxyboronate species (e.g., ArB(OCH₃)₂) wikipedia.orgchemdad.comatamanchemicals.comborates.todaywikipedia.org. Subsequent hydrolysis of this intermediate, typically with aqueous acid, yields the corresponding boronic acid (ArB(OH)₂) and methanol (B129727) wikipedia.orgchemdad.comatamanchemicals.comborates.todaywikipedia.org.

The reaction sequence can be generalized as follows:

Nucleophilic Addition: R-M + B(OCH₃)₃ → R-B(OCH₃)₂ + MOCH₃ (where M = MgX or Li)

Hydrolysis: R-B(OCH₃)₂ + 2 H₂O → R-B(OH)₂ + 2 CH₃OH wikipedia.orgchemdad.comatamanchemicals.comborates.todaywikipedia.org

Historically, early procedures, such as the addition of this compound to an ethereal solution of phenylmagnesium bromide, often resulted in low yields nih.govorgsyn.orgwiley-vch.de. However, optimized methods, including inverse addition procedures, have been developed to minimize undesired side reactions, such as the formation of borinic acids orgsyn.orgwiley-vch.de. The success of this method is largely dependent on the efficient preparation of the Grignard or organolithium reagent from various aryl, alkenyl, and alkyl halides escholarship.org.

The reactivity of different borate esters (e.g., trimethyl, triethyl, triisopropyl borate) can influence reaction yields, with some studies suggesting that trimethyl borate, despite being theoretically more reactive due to a more electron-deficient boron, can be more prone to hydrolysis, potentially leading to lower yields if not handled under anhydrous conditions stackexchange.com.

Applications in Suzuki-Miyaura Cross-Coupling Reactions and their Mechanistic Peculiarities

Boronic acids and their esters, derived from precursors like this compound, are cornerstone reagents in the Suzuki-Miyaura cross-coupling reaction wikipedia.orgchemdad.comatamanchemicals.comthermofisher.innih.govmdpi.comwikipedia.orgchemicalbook.comsigmaaldrich.comnih.govnih.govlibretexts.orgscirp.org. This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds, particularly between aryl, alkenyl, and alkyl groups nih.govnih.govlibretexts.org.

The Suzuki-Miyaura coupling mechanism typically involves several key steps:

Oxidative Addition: An organohalide (R-X) reacts with a palladium(0) catalyst to form an organopalladium(II) complex.

Transmetalation: The boronic acid or boronate ester transfers its organic group (R') to the palladium center, forming a new R-Pd-R' complex. This step is crucial and often requires the activation of the boronic acid, typically by a base, which facilitates the polarization of the organic ligand and enhances transmetalation nih.govscirp.org.

Reductive Elimination: The R and R' groups couple to form the desired C-C bond, regenerating the palladium(0) catalyst for the next catalytic cycle nih.govlibretexts.org.

This compound, specifically, has been shown to enhance reaction rates in challenging Suzuki-Miyaura cross-couplings, such as those involving heteroaryl-heteroaryl partners nih.gov. Its beneficial effects are attributed to several mechanisms, including:

Solubilization of in situ-generated boronate complexes: This improves the availability of the reactive boron species for transmetalation nih.gov.

Prevention of catalyst poisoning: this compound can help protect the palladium catalyst from deactivation by heteroatomic units present in the substrates nih.gov.

Buffering the inhibitory effect of excess base: In some systems, an excess of base can be detrimental to the reaction, and this compound can help mitigate this effect nih.gov.

For instance, in the palladium-catalyzed cross-coupling of haloarenes with lithium methyltriolborate (a derivative of this compound), the high nucleophilicity of the methyl groups facilitates smooth transmetalation to the palladium catalyst, and the reaction can proceed without the need for an external base, allowing for broader functional group compatibility mdpi.comnih.gov.

Transesterification and Exchange Reactions of this compound in Organic Synthesis

This compound (trimethyl borate) is known for its ability to undergo transesterification and alkyl exchange reactions, making it a valuable reagent for synthesizing other borate esters chemdad.comatamanchemicals.comsolubilityofthings.comwikipedia.org. Transesterification involves the exchange of alkoxy groups between an ester and an alcohol. In the case of this compound, this reaction can be driven by heating boric acid or related boron oxides with different alcohols under conditions where water is removed, typically by azeotropic distillation wikipedia.orgchemdad.comatamanchemicals.comborates.todaywikipedia.org.

The general transesterification reaction can be represented as: B(OCH₃)₃ + 3 R-OH ⇌ B(OR)₃ + 3 CH₃OH wikipedia.org

This property is industrially significant for preparing a variety of borate esters, which find applications as solvents, fungicides, and intermediates in other chemical processes chemdad.comatamanchemicals.comsolubilityofthings.com. This compound also forms azeotropes with alcohols, notably with methanol, where the azeotrope typically consists of about 70% trimethyl borate and 30% methanol, boiling at approximately 52-54 °C at 760 mmHg chemdad.comborates.todayresearchgate.net. This azeotropic behavior is important in its synthesis and purification, as it often requires additional separation steps to obtain pure trimethyl borate borates.todayresearchgate.net.

Role in Metal Borohydride (B1222165) Synthesis Mechanisms

This compound is a critical precursor in the industrial synthesis of metal borohydrides, particularly sodium borohydride, a widely used reducing agent in various chemical processes wikipedia.orgatamanchemicals.comthermofisher.inborates.todaybloomtechz.comniir.orgwikipedia.orgsigmaaldrich.com.

Mechanistic Investigations of the Brown-Schlesinger Process for Sodium Borohydride Production

The Brown-Schlesinger process is the predominant industrial method for producing sodium borohydride (NaBH₄) bloomtechz.comwikipedia.orgsigmaaldrich.compsu.edumdpi.comnih.govenergy.govnobelprize.orgnih.gov. This process involves the high-temperature reaction of trimethyl borate with sodium hydride (NaH) wikipedia.orgatamanchemicals.combloomtechz.comniir.orgwikipedia.orgsigmaaldrich.compsu.edumdpi.comnih.govenergy.govnobelprize.orgnih.govgoogle.comresearchgate.net.

Mechanistic investigations suggest that the reaction occurs under controlled conditions, typically at elevated temperatures ranging from 225 °C to 280 °C, often in a high-boiling hydrocarbon oil bloomtechz.comsigmaaldrich.compsu.edumdpi.comnih.govnobelprize.orgresearchgate.net. The process is believed to involve a surface reaction between finely dispersed solid sodium hydride and dissolved trimethyl borate researchgate.net.

Key aspects of the mechanism include:

Intermediate Formation: The reaction proceeds through the formation of intermediate methoxyborohydrides, such as sodium trimethoxyborohydride (NaBH(OCH₃)₃) google.comresearchgate.net. Disproportionation of these intermediates at elevated temperatures can lead to products richer in hydrogen, ultimately yielding NaBH₄ researchgate.net.

Role of Sodium Methoxide (NaOCH₃): Sodium methoxide is a significant co-product of the reaction wikipedia.orgbloomtechz.comniir.orgwikipedia.orgsigmaaldrich.comnih.govnobelprize.orgresearchgate.net. It can also act as a catalyst, facilitating the conversion of boron compounds into sodium borohydride bloomtechz.com.

Reaction Conditions: The high temperatures are necessary to melt and disproportionate the intermediate compounds sigmaaldrich.com. The process often requires considerable pressure to maintain trimethyl borate in a liquid state, as it is volatile google.com. An inert atmosphere, such as nitrogen or argon, is maintained to prevent undesirable side reactions with oxygen or moisture bloomtechz.com.

Despite its industrial success, the Brown-Schlesinger process faces challenges, including the multi-step nature of the synthesis, the use of expensive reducing agents like sodium hydride, and the formation of by-products that necessitate tedious and costly purification steps to achieve the required purity of sodium borohydride mdpi.comenergy.govgoogle.comresearchgate.net.

Pathways for Alkali Borohydride Formation from this compound Precursors

While the Brown-Schlesinger process specifically focuses on sodium borohydride, this compound precursors are broadly involved in the formation of other alkali metal borohydrides. Alkali metal borohydrides, such as lithium borohydride (LiBH₄) and potassium borohydride (KBH₄), are valuable reducing agents and have garnered interest as hydrogen storage materials sigmaaldrich.commdpi.comnih.govsciencemadness.orgwikipedia.org.

Historically, lithium borohydride was first synthesized by Schlesinger and Brown from diborane (B8814927) (B₂H₆) and ethyl lithium sigmaaldrich.commdpi.comwikipedia.org. However, current industrial methods for sodium borohydride, and by extension, the general principle for other alkali borohydrides, often involve the reaction of alkali metal hydrides with trimethyl borate at elevated temperatures sciencemadness.orgwikipedia.org.

The general pathway for alkali borohydride formation from this compound precursors involves the reduction of the borate ester by a suitable metal hydride. For instance, the reaction of trimethyl borate with sodium hydride to yield sodium borohydride is a prime example wikipedia.orgbloomtechz.comniir.orgwikipedia.orgsigmaaldrich.comnih.govnobelprize.orgresearchgate.net. While direct synthesis pathways from this compound for all alkali borohydrides are not as extensively detailed as for NaBH₄, the principle of hydride reduction of borate esters remains a fundamental approach. Research continues to explore more efficient and cost-effective methods, including mechanochemical reduction of borates using alternative reducing agents mdpi.com.

Chiral Induction and Asymmetric Synthesis Involving this compound Derivatives

The strategic incorporation of this compound derivatives has proven instrumental in achieving high levels of chiral induction and enabling asymmetric synthesis, crucial for producing enantiomerically enriched compounds.

Applications of Dicaranyl Methyl Borate in Asymmetric Epoxidation for Chiral Intermediates

Dicaranyl methyl borate derivatives have been extensively explored for their utility in asymmetric epoxidation, particularly for the synthesis of chiral intermediates relevant to pheromone production, such as disparlure. researchgate.netasianpubs.orgasianpubs.org A notable methodology involves the use of (-)β-methoxydicaranylborane. In an in situ reaction, allyl chloride reacts with (-)β-methoxydicaranylborane in the presence of lithium N-(cyclohexyl)isopropylamide (LiN(cy-hex)₂) and diethyl ether to form an ate complex, [(α-chloroallyl)lithium]. researchgate.net Subsequent treatment of this ate complex with boron trifluoride diethyl etherate (BF₃·OEt₂) at low temperatures (e.g., -95 °C) generates a key reagent, [(Z)-γ-chloroallyl]Bcar₂. researchgate.net

This newly formed reagent is then employed in the chloroallylboration of aldehydes. This transformation proceeds with high stereocontrol, yielding syn-α-chlorohydrins with excellent enantiomeric excess (ee) typically exceeding 95%. researchgate.netasianpubs.org The subsequent base-induced cyclization of these chiral chlorohydrins furnishes the desired chiral cis-vinylepoxides. researchgate.net Research findings indicate that (-)β-methoxydicaranylborane offers superior results compared to (-)β-methoxydiisopinocamphenyl borane (B79455) and is also more economically viable for such synthetic endeavors. researchgate.net

Table 1: Representative Stereoselectivity in Dicaranyl Methyl Borate-Mediated Chloroallylboration

Product ClassDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
syn-α-chlorohydrins≥94%90–99% researchgate.net
Chiral cis-epoxidesHigh>95% researchgate.netasianpubs.org

Stereoselectivity and Chiral Auxiliary Elimination in this compound-Mediated Transformations

Chiral auxiliaries are stereogenic units temporarily integrated into an organic compound to direct the stereochemical outcome of a reaction. wikipedia.org In transformations mediated by this compound derivatives, the inherent chirality of the auxiliary, such as the dicaranyl moiety, plays a pivotal role in dictating the absolute stereochemistry of the newly formed chiral centers. researchgate.net The rigorous control over the reaction pathways leads to high levels of stereoselectivity, as evidenced by the significant diastereomeric excess (de ≥94%) and enantiomeric excess (ee 90–99%) observed in the formation of chiral intermediates like syn-α-chlorohydrins. researchgate.net

A crucial aspect of using chiral auxiliaries is their facile removal after the stereoselective step, allowing for the isolation of the desired enantiomerically pure product and the recovery of the auxiliary for reuse. wikipedia.org In the context of this compound-mediated reactions, the elimination of the chiral auxiliary from the cycloadducts can often be achieved in quantitative yields, providing a straightforward and efficient route to access specific enantiomers of complex organic molecules. conicet.gov.ar

Participation in Multi-component and Complex Organic Reactions

Multicomponent reactions (MCRs) represent an efficient strategy in organic synthesis, where three or more reactants combine in a single reaction vessel to form a more complex product, often with high atom economy and reduced waste. iitj.ac.inwikipedia.orgrsc.org While this compound (trimethyl borate) is not typically a direct participant in classical MCRs like the Ugi or Passerini reactions, its fundamental role as a precursor to organoboron compounds positions it as an indirect, yet critical, enabler of complex organic synthesis.

Trimethyl borate readily reacts with Grignard reagents or organolithium compounds to yield dimethyl boronates, which upon subsequent aqueous acid treatment afford the corresponding boronic acids. atamankimya.comfishersci.caatamanchemicals.com These boronic acids and their ester derivatives are invaluable intermediates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. atamankimya.comwikipedia.orgfishersci.caatamanchemicals.comfishersci.ca The Suzuki coupling, a powerful carbon-carbon bond-forming reaction, is extensively utilized for constructing intricate molecular architectures found in pharmaceuticals, natural products, and advanced materials. Thus, by providing access to these essential boronic acid building blocks, this compound indirectly facilitates the synthesis of highly complex organic molecules, often within multi-step synthetic sequences that embody the spirit of complex organic transformations. Organoboron compounds, generally, are recognized as a class of reagents utilized in MCRs. wikipedia.org

Lewis Acidity and Reactivity Activation of this compound in Various Reaction Media

This compound (trimethyl borate) functions as a weak Lewis acid, characterized by an acceptor number (AN) of 23 according to the Gutmann-Beckett method. atamankimya.comwikipedia.orgatamanchemicals.com This Lewis acidity, although modest, is fundamental to its reactivity and its ability to activate other molecules in diverse reaction media.

As a Lewis acid, this compound can accept electron pairs, thereby influencing the electron density and reactivity of substrates. This property is exploited in its role as a versatile reagent in organic synthesis. For instance, its reaction with Grignard reagents to form boronic acids involves the initial coordination of the Grignard reagent to the boron center. atamankimya.comfishersci.caatamanchemicals.com Similarly, its use as a precursor for borate esters in Suzuki couplings relies on the electrophilic nature of the boron atom. atamankimya.comwikipedia.orgfishersci.caatamanchemicals.comfishersci.ca

In certain contexts, particularly in highly stereoselective transformations, stronger Lewis acids are employed in conjunction with this compound derivatives to enhance reactivity and achieve precise control over stereochemistry. A prime example is the use of boron trifluoride diethyl etherate (BF₃·OEt₂), a potent Lewis acid, in the asymmetric epoxidation mediated by dicaranyl methyl borate derivatives. researchgate.netwikipedia.org In this system, BF₃·OEt₂ plays a crucial role in activating intermediates and facilitating the desired stereoselective reactions. researchgate.net

This compound is miscible with a range of common organic solvents, including tetrahydrofuran, diethyl ether, isopropylamine, hexane, and methanol. fishersci.cafishersci.ca This broad miscibility underscores its adaptability and effectiveness across various reaction media, allowing chemists flexibility in designing synthetic routes and optimizing reaction conditions for different transformations.

Catalytic Applications of Methylborate and Its Functionalized Derivatives

Catalytic Activity in Diverse Organic Transformations

Methylborate and its derivatives exhibit significant catalytic activity in various organic reactions, facilitating enhanced reaction rates, improved yields, and increased selectivity. A primary application lies in its role as a precursor to boronic acids, which are indispensable reagents in cross-coupling reactions such as the Suzuki and Chan-Lam couplings. sioc-journal.cnsigmaaldrich.comacs.org These reactions are fundamental for carbon-carbon bond formation in complex molecular architectures.

Beyond its precursor role, this compound directly catalyzes a range of organic transformations. It has been demonstrated as an effective catalyst for esterification, condensation, and oxidation reactions, promoting their efficiency. researchgate.net For instance, trimethyl borate (B1201080) effectively promotes solvent-free reductive amination of aldehydes and ketones with both aliphatic and aromatic amines when ammonia (B1221849) borane (B79455) is present as a reductant. This method achieves high-to-excellent yields of the desired amines and offers an environmentally friendly alternative to traditional methods, which often involve toxic byproducts or lack chemoselectivity. d-nb.info

In the context of challenging heteroaryl-heteroaryl Suzuki-Miyaura cross-couplings, the addition of trimethyl borate has been shown to significantly enhance reaction rates. This enhancement is attributed to several mechanisms, including the solubilization of in situ-generated boronate complexes, prevention of catalyst poisoning by heteroatomic units, and buffering the inhibitory effect of excess base. nih.gov Furthermore, the reaction products formed from trimethyl borate and certain metal chlorides (e.g., TiCl₄, ZrCl₄, SiCl₄, FeCl₃, TaCl₅, NbCl₅, SnCl₄) act as potent Friedel-Crafts catalysts and can also catalyze the polymerization of monomers like styrene. chinesechemsoc.org These complexes can also serve as sensitive spot tests for unsaturated and aromatic hydrocarbons. chinesechemsoc.org

Role in Advanced Materials Synthesis and Modification

This compound and its derivatives contribute significantly to the synthesis and modification of advanced materials, particularly in areas related to polymer performance and specialized industrial processes.

Polymer Additives and Research into Flame Retardancy Mechanisms

Trimethyl borate has been extensively explored as a fire retardant and as an additive in various polymers. sioc-journal.cnsigmaaldrich.com Its incorporation into polymer formulations aims to enhance their resistance to fire, thereby improving safety and material integrity. Research into flame retardancy mechanisms often involves understanding how boron-containing compounds interfere with combustion processes, typically by forming a glassy layer that insulates the material from heat and oxygen, or by altering the decomposition pathways of the polymer. It is also used in formulations for thermal insulation materials to improve their fire resistance and thermal performance. researchgate.net Additionally, it has been applied in the flame retardant treatment of cotton. researchgate.net

Gaseous Anti-oxidant Applications in Brazing and Solder Flux

Another notable application of trimethyl borate in materials science is its use as a gaseous anti-oxidant in brazing and solder flux. sioc-journal.cnsigmaaldrich.com In these high-temperature processes, oxidation of metal surfaces can impede effective bonding. As a gaseous antioxidant, this compound helps to prevent the formation of undesirable oxides, ensuring cleaner and stronger metallurgical joints. This property is crucial for maintaining the integrity and performance of brazed and soldered components in various industrial applications.

Metal-Organic Catalysis Involving Borate Esters

Borate esters, including those derived from this compound, play a pivotal role in metal-organic catalysis. The unique electronic properties of boron allow organoboron species to act as catalysts, often in conjunction with transition metals. Boronic acids, readily prepared from trimethyl borate, are ubiquitous reagents in organic chemistry due to their widespread application in various cross-coupling reactions. rsc.org

In Suzuki-Miyaura coupling reactions, a prominent example of metal-organic catalysis, the boron atom of borate compounds (such as potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate) forms a complex with the palladium catalyst. This interaction is critical for facilitating the transfer of the organic group to the target molecule, a process involving oxidative addition, transmetalation, and reductive elimination steps. chemrxiv.org The ability of borate esters to engage with metal centers highlights their importance in promoting complex catalytic cycles.

Furthermore, the reaction products of trimethyl borate with various anhydrous metal chlorides (e.g., TiCl₄, ZrCl₄, SiCl₄, FeCl₃, TaCl₅, NbCl₅, SnCl₄) have been shown to form complex chemical structures with useful catalytic properties. These complexes are active catalysts for the polymerization of monomers and function as strong Friedel-Crafts catalysts, demonstrating the diverse catalytic capabilities arising from the interaction between borate esters and metal centers. chinesechemsoc.org

Evaluation of Catalytic Efficiency and Selectivity (e.g., Comparison of Brønsted and Lewis Acidic Power)

The catalytic efficiency and selectivity of this compound and its derivatives are intrinsically linked to their acidic properties. Trimethyl borate is characterized as a weak Lewis acid, with an acceptor number (AN) of 23 as determined by the Gutmann-Beckett method. sioc-journal.cnsigmaaldrich.com This Lewis acidity, stemming from the electron-deficient boron atom, is central to its catalytic function.

Organoboron acids, encompassing boronic acids, borinic acids, and boric acid, typically exploit the Lewis acidity of trivalent boron in their catalytic processes. This property enables the reversible formation of a covalent bond with oxygen, a key step in many catalyzed organic transformations. rsc.org The electronic properties of the boron center can be significantly altered through the modification of carbon substituents and complexation with nucleophilic species, thereby influencing its catalytic activity, efficiency, and selectivity. rsc.org

The ability of boron to transition between ionization states and form complexes with various ligands allows for diverse activation modes, contributing to the unique chemoselectivity often observed with organoboron catalysts. This can sometimes obviate the need for orthogonal protecting group strategies, aligning with principles of green chemistry due to their typically low toxicity. rsc.org

Advancements in Asymmetric Catalysis Utilizing Chiral this compound Auxiliaries

Advancements in asymmetric catalysis have increasingly leveraged chiral borate esters and related boron compounds to achieve enantioselective transformations, which are crucial for synthesizing enantiomerically pure compounds vital in pharmaceuticals and natural products. While "this compound" itself is achiral, its functionalized chiral derivatives, often referred to as chiral borate esters or chiral boron complexes, serve as effective auxiliaries or catalysts.

Chiral boronic esters are recognized as essential building blocks in synthetic chemistry, finding widespread application in catalytic asymmetric synthesis. sioc-journal.cnacs.orgiupac.org Methods such as the asymmetric diboration of olefins, employing transition metals and chiral diols, have emerged as atom-economical routes to highly valuable chiral 1,2-bis(boronic) esters. sioc-journal.cn These chiral boronic esters can induce exceptionally high asymmetric inductions in reactions, such as those involving (dichloromethyl)lithium, leading to diastereoselective insertions. iupac.org

Chiral borate ions have been developed as effective catalysts for asymmetric reactions. For example, a structurally robust chiral borate ion featuring an O,N,N,O-tetradentate backbone has been shown to catalyze the asymmetric Prins-type cyclization of vinyl ethers. In this process, the chiral borate ion precisely discriminates the prochiral oxonium ion intermediate and dictates the regiochemical outcome, leading to structurally and stereochemically defined dihydropyrans. nih.govchemrxiv.org

Furthermore, chiral boron complexes, including chiral oxazaborolidinium ions (COBIs), are recognized as powerful Lewis acid catalysts. They have been successfully applied in a variety of asymmetric transformations, including Diels-Alder reactions, nucleophilic additions, cyclopropanation, epoxidation, and radical reactions. sigmaaldrich.com Specific chiral borate esters, such as those derived from BINOL, VANOL, or VAPOL, serve as efficient Lewis acidic catalysts for stereoselective Diels-Alder reactions. researchgate.net Research has also explored the use of "dicaranyl methyl borate" for asymmetric epoxidation in the synthesis of pheromone intermediates, indicating the potential for directly functionalized methyl borate derivatives to act as chiral auxiliaries in asymmetric synthesis. researchgate.net

Coordination Chemistry and Organometallic Investigations of Methylborate and Analogues

Methylborate as a Ligand or Precursor for Ligands in Transition Metal Complexes

This compound and its derivatives, particularly poly(pyrazolyl)borates and poly(thioether)borates, serve as versatile ligands or precursors for ligands in transition metal complexes. These anionic ligands often provide strong chelation due to their charge and polydentate nature. For instance, poly(thioether)borate ligands, introduced to address a need for monoanionic tripodal ligands with highly polarizable donor groups, have expanded the coordination chemistry of acyclic thioether donors, which are typically considered weak and labile. nih.gov

Ligands such as hydrotris(pyrazolyl)borate (Tp⁻) and its substituted methyl and tert-butyl analogues have been extensively studied. nih.gov These "scorpionate" ligands can form complexes with various transition metals, including V(II), Cr(II), Mn(II), Fe(II), Co(II), and Ni(II). nih.gov Similarly, tetrakis((methylthio)methyl)borate (RTt⁻) and phenyltris((methylthio)methyl)borate (PhTt⁻) act as tridentate, face-capping ligands, coordinating to divalent metal ions like Fe, Co, and Ni. researchgate.netcapes.gov.bracs.orgacs.org

Borate (B1201080) esters can also function as oxygen donors in coordination compounds, although they are relatively rare in this capacity. acs.org For example, a new class of organobismuth compounds bearing a pinacolborate ester moiety has been synthesized, demonstrating the coordinating ability of borate esters. acs.org Tris(2-amino-1-methyl-ethyl) borate is another example of a borate compound that acts as a versatile ligand due to the presence of three 2-amino-1-methyl-ethyl groups. solubilityofthings.com

Synthesis and Structural Characterization of Organometallic this compound Complexes

The synthesis of organometallic this compound complexes often involves reactions between metal salts and borate esters or their derivatives. For example, cobalt, borate 2-ethylhexanoate (B8288628) complexes are formed by reacting cobalt salts with 2-ethylhexanoate. ontosight.ai

Structural characterization of these complexes is crucial for understanding their properties. Techniques such as elemental analysis, FT-IR spectroscopy, NMR spectroscopy (¹H, ¹¹³Cd, ¹¹B), electrospray ionization mass spectrometry, and single-crystal X-ray diffraction are commonly employed. researchgate.net

Specific examples of structurally characterized complexes include:

[Cu(Bp(COOET,Me))₂] and [Zn(Bp(COOET,Me))₂] : In these complexes, both copper and zinc are four-coordinated, binding to the nitrogen atoms of the bis(pyrazolyl)borate ligand. Copper exhibits a square planar environment, while zinc shows a tetrahedral distorted conformation. researchgate.net

[RTt]₂M (M = Fe, Co, Ni) and [PhTt]₂M (M = Fe, Co, Ni) : These complexes, derived from tetrakis((methylthio)methyl)borate (RTt⁻) and phenyltris((methylthio)methyl)borate (PhTt⁻), feature the ligand providing tridentate, face-capping coordination to the divalent metal ion. researchgate.netcapes.gov.bracs.orgacs.org X-ray diffraction has been used to characterize these structures. capes.gov.bracs.org

[PhTtᵗᴮᵘ]Fe(Me) : This pseudotetrahedral, sulfur-rich, high-spin organoiron(II) complex has been synthesized and its structure determined. acs.orgnih.govresearchgate.net

[MeB(Imᴺ⁻ᴹᵉ)₂(X)]⁻ (X = OPrⁱ, Cl, Pz, or Ph) : A new class of organoborato ligands containing imidazolyl functional groups has been synthesized, and the molecular structures of their derivatives, such as {H₂ researchgate.net}Cl, H nih.gov, and Ni ontosight.ai₂, have been determined by X-ray crystallography. rsc.org

The coordination geometry of the metal ion in these complexes can vary, often appearing in tetrahedral or octahedral arrangements. ontosight.ai For instance, phenyltris((tert-butylthio)methyl)borate (PhTtᵗᴮᵘ⁻) is described as a ligand that enforces tetrahedral coordination. acs.org

Electronic Structure and Bonding Analysis in Metal-Borate Systems

The electronic structure and bonding in metal-borate systems are critical for understanding their chemical behavior and properties. Boron's electron-deficient configuration (2s²2p¹) allows for remarkable bonding versatility, forming strong interactions with transition metals. aip.orgnih.gov

Density Functional Theory (DFT) calculations are frequently employed to analyze the electronic structure and bonding. acs.orgnih.govresearchgate.netnih.govrsc.orgmdpi.comacs.org These calculations can provide insights into:

Orbital character : DFT calculations on [PhTtᵗᴮᵘ]Fe(Me) predict that the lowest-lying orbitals predominantly have dₓᵧ- and dₓ²₋ᵧ²-like character, with a small energy gap allowing for mixing through spin-orbit coupling. acs.orgnih.govresearchgate.net

Charge distribution and electron localization : Electron Localization Function (ELF) analysis has been used to understand the sub-valent characteristics of silver in silver borate compounds, showing how borate clusters can destroy and empty electron basins near oxygen positions. rsc.org

Bonding interactions : In hypervalent organobismuth compounds with coordinating pinacolborate esters, Bi···O distances suggest reasonable bonding interactions. acs.org

Ligand field strength : For [RTt]₂M and [PhTt]₂M complexes, the ligand field strength imparted by these anions is significant, falling just below that of the neutral macrocycle 1,4,7-trithiacyclononane (B1209871) (ttcn). capes.gov.bracs.orgacs.org

Hydrolysis mechanisms : DFT investigations have modeled the hydrolysis mechanism and energetics of borate networks, showing that they are more susceptible to hydrolysis in basic environments. mdpi.com

NMR parameters : DFT calculations can also refine borate structures by predicting ¹¹B electric field gradient (EFG) tensors, which correlate with experimental quadrupole coupling parameters from solid-state NMR spectroscopy. acs.org

For transition metal borides, strong covalent interactions between boron p states contribute to the existence of a pseudogap in the total density of states. aps.org

Reactivity and Catalytic Role of this compound-Derived Ligands in Organometallic Chemistry

This compound-derived ligands exhibit diverse reactivity and play significant catalytic roles in organometallic chemistry. The ability of these ligands to stabilize various metal oxidation states and coordination geometries makes them valuable in different reaction types.

Catalysis : Borate esters are important in metal-catalyzed cross-coupling reactions. acs.org Cobalt borate 2-ethylhexanoate complexes have been explored as catalysts for various organic reactions, including oxidation and coupling reactions. ontosight.ai Tris(2-amino-1-methyl-ethyl) borate, with its versatile ligand properties, is considered essential in various catalytic processes. solubilityofthings.com

Polymerization : Zirconocene/borate catalyst systems have been investigated using DFT for the cationic ring-opening polymerization (CROP) of ε-caprolactone. nih.gov The effectiveness of boron cocatalyst anions like [MeB(C₆F₅)₃]⁻ and [B(C₆F₅)₄]⁻ in polymerization has been analyzed, with calculations revealing an active chain-end mechanism. nih.gov

Small molecule activation : Poly(thioether)borate ligands have been used in studies involving small molecule activation by monovalent complexes of nickel and iron. nih.gov For instance, [PhTtᵗᴮᵘ]Ni(O₂) reacts with [PhTtᵗᴮᵘ]Ni(CO) to yield mixed-ligand bis-μ-oxo dinickel(III) complexes. nih.gov

Synthon for derivatives : [PhTtᵗᴮᵘ]Fe(PMe₃) serves as a synthon for various derivatives through phosphine (B1218219) ligand replacement, leading to complexes like [PhTtᵗᴮᵘ]Fe(CO)₂. nih.gov Similarly, [PhTtᵗᴮᵘ]NiCl is a useful synthon for preparing tetrahedral nickel derivatives. acs.org

Redox processes : Some metal-borate systems exhibit rich cathodic electrochemistry, leading to the formation of stable monovalent complexes upon reduction. nih.gov

Spectroscopic and Computational Studies of Paramagnetic Systems and Spin States

Spectroscopic and computational studies are crucial for characterizing the electronic and magnetic properties of paramagnetic metal-borate systems, particularly their spin states. Techniques like Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy, combined with DFT and other computational methods, provide detailed insights.

Spin-crossover behavior : Fe(II) complexes of tetrakis((methylthio)methyl)borate (RTt⁻) and phenyltris((methylthio)methyl)borate (PhTt⁻) exhibit spin-crossover behavior both in solution and in the solid state. researchgate.netcapes.gov.bracs.orgacs.org For [PhTt]₂Fe, the temperature dependence of the effective magnetic moment (μeff) has been mapped, showing a change from 1.3 μB at 5 K to 3.2 μB at 400 K. researchgate.netcapes.gov.bracs.orgacs.org

EPR spectroscopy : Low-spin Co(II) derivatives, such as [PhTt]₂Co, show characteristic axial EPR spectra. researchgate.netcapes.gov.bracs.orgacs.org For [PhTt]₂Co, g⊥ = 2.185, g∥ = 2.035, A⊥ = 55 G, and A∥ = 42 G. researchgate.netcapes.gov.bracs.orgacs.org EPR signals at geff ≈ 10 (gz = 2.6, gx,y = 2.00) have been observed for [phenyltris((tert-butylthio)methyl)borate]Fe(Me). acs.orgnih.govresearchgate.net Q-band ENDOR spectroscopy has been used to study bis(trispyrazolylborate) cobalt(II) [Co(Tp)₂] and its analogues, revealing highly anisotropic electronic g-values (g∥ = 8.48, g⊥ = 1.02) due to large unquenched orbital angular momentum. nih.govacs.orgnih.govscilit.com

Mössbauer spectroscopy : Low-temperature Mössbauer spectroscopic studies on [PhTtᵗᴮᵘ]Fe(Me) provide an isomer shift of δ = 0.60(3) mm/s and a quadrupole splitting of ΔE_Q = 0.00(1) mm/s, consistent with a high-spin ferrous complex. nih.govacs.orgnih.govresearchgate.net

Analysis of Zero-Field Splitting and Magnetic Anisotropy

Zero-field splitting (ZFS) and magnetic anisotropy are crucial parameters for understanding the magnetic behavior of paramagnetic metal-borate complexes.

Zero-Field Splitting (ZFS) : For [phenyltris((tert-butylthio)methyl)borate]Fe(Me), Mössbauer spectroscopy reveals an S = 2 ground multiplet with a significant negative zero-field splitting, D = −33(3) cm⁻¹, and E/D ≈ 0.01. acs.orgnih.govresearchgate.net This large negative D value is consistent with theoretical predictions from DFT calculations, which suggest mixing of dₓᵧ- and dₓ²₋ᵧ²-like orbitals through spin-orbit coupling. acs.orgnih.govresearchgate.net

Magnetic Anisotropy : Magnetic anisotropy in "scorpionate" first-row transition-metal complexes, such as hydrotris(pyrazolyl)borate (Tp⁻) metal complexes, has been theoretically investigated. nih.gov In complexes like [MnTpCl]⁺ and [FeTpCl], larger magnetic anisotropies are predicted due to in-state spin-orbit coupling, making them highly sensitive to perturbations like chemical substitution. nih.gov Substituting hydrogen atoms with methyl and tert-butyl groups in these complexes can control certain covalent contributions to the magnetic anisotropy energy (MAE), leading to higher values. nih.gov Iron borates also exhibit magnetic anisotropy, with studies focusing on crystal field contributions to surface magnetic anisotropy energy. researchgate.netresearchgate.net

Probing Unquenched Orbital Angular Momentum

Unquenched orbital angular momentum significantly influences the magnetic properties of certain metal-borate systems, particularly those with degenerate ground states.

Co(II) complexes : High-spin S = 3/2 Co(II) complexes, such as bis(trispyrazolylborate) cobalt(II) [Co(Tp)₂], exhibit large unquenched ground-state orbital angular momentum. nih.govacs.orgnih.govscilit.com This leads to highly anisotropic electronic g-values (g∥ = 8.48, g⊥ = 1.02). nih.govacs.orgnih.gov The large g-anisotropy results in significant dipolar couplings and uniquely anisotropic ¹⁴N Fermi couplings, which arise from spin transferred to the nitrogen 2s orbital via antibonding interactions with singly occupied metal dₓ²₋ᵧ² and d₂² orbitals. nih.govacs.orgnih.gov

Fe(II) complexes : The presence of unquenched orbital angular momentum is also concordant with the highly anisotropic magnetic hyperfine tensor observed in [phenyltris((tert-butylthio)methyl)borate]Fe(Me), which contains a large orbital z component. acs.orgnih.govresearchgate.net This phenomenon is particularly relevant in transition metal systems where degenerate ground states prevent the complete quenching of orbital angular momentum. uvic.ca

Theoretical and Computational Chemistry Studies on Methylborate Systems

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a framework for computing the electronic structure and properties of molecules with high accuracy. researchgate.netaps.org These ab initio or "first-principles" methods solve the Schrödinger equation (or a simplified form of it) without reliance on empirical parameters, providing a rigorous description of the molecular system. researchgate.net For systems like methylborate, these calculations can determine optimized geometries, relative energies of different conformations, and a host of electronic properties.

Molecular modeling encompasses a broader range of computational techniques, including both quantum mechanics and classical mechanics (molecular mechanics). researchgate.netrsc.org While quantum methods focus on the electronic distribution, molecular mechanics employs a simpler "ball-and-spring" model, where atoms are treated as spheres and bonds as springs. rsc.org This classical approach is computationally less intensive and is well-suited for studying the dynamics and bulk properties of very large systems. researchgate.net For this compound, molecular modeling can be used to study its behavior in solution or to parameterize force fields for larger-scale simulations involving borate (B1201080) esters. nih.gov

Density Functional Theory (DFT) Applications in this compound Research

Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.comnih.gov DFT is based on the principle that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density. researchgate.netnih.gov This approach has been widely applied to study the properties of organoboron compounds. ucl.ac.ukmdpi.com

A primary application of DFT is the determination of equilibrium molecular geometries. Through a process of energy minimization, DFT calculations can predict bond lengths, bond angles, and dihedral angles with remarkable accuracy, often rivaling experimental measurements. For this compound, B(OCH₃)₃, DFT calculations can precisely model its trigonal planar geometry around the central boron atom. These predicted structural parameters can be validated against experimental data, such as that obtained from gas-phase electron diffraction. acs.org

The total energy of the molecule, a direct output of DFT calculations, is a fundamental quantity. researchgate.net It allows for the assessment of the molecule's stability and can be used to calculate reaction energies, activation barriers, and other thermodynamic properties. By comparing the energies of different isomers or conformers, the most stable structures can be identified.

Table 6.1: Comparison of Experimental and DFT-Calculated Structural Parameters for this compound
ParameterExperimental (Gas Electron Diffraction)DFT Calculated (Typical)
B-O Bond Length1.367 Å1.370 Å
C-O Bond Length1.433 Å1.435 Å
C-H Bond Length1.095 Å1.090 Å
∠ O-B-O Angle120.0°120.0°
∠ B-O-C Angle121.3°121.5°

Note: DFT values are representative and can vary slightly depending on the functional and basis set used.

DFT provides profound insights into the electronic makeup of molecules through the analysis of molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability. researchgate.net

Table 6.2: Calculated Electronic Properties of this compound using DFT
PropertyCalculated Value (eV)Description
HOMO Energy-7.5Energy of the highest occupied molecular orbital, related to ionization potential.
LUMO Energy1.2Energy of the lowest unoccupied molecular orbital, related to electron affinity.
HOMO-LUMO Gap8.7Indicator of chemical stability and reactivity.

Note: Values are representative and depend on the level of theory.

Spectroscopic Simulations and Interpretations

Computational methods are invaluable for interpreting complex experimental spectra. By simulating spectra from first principles, researchers can assign specific spectral features to distinct molecular motions or electronic transitions, providing a detailed understanding of the underlying molecular properties.

DFT calculations can accurately predict the vibrational frequencies of molecules. nih.gov These calculations typically involve computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). Diagonalizing this matrix yields a set of harmonic vibrational frequencies and their corresponding normal modes, which describe the collective atomic motions for each vibration (e.g., stretching, bending, twisting). libretexts.org

The calculated frequencies and intensities can be used to generate theoretical Infrared (IR) and Raman spectra that can be directly compared with experimental results. brehm-research.deresearchgate.net This comparison is crucial for verifying the structure of a synthesized compound and for understanding its vibrational characteristics. A Normal Coordinate Analysis (NCA) can be performed to provide a detailed description of the potential energy distribution for each vibrational mode, allowing for an unambiguous assignment of spectral bands to specific functional group vibrations. nist.govekb.eg For this compound, NCA helps assign the B-O stretching, C-O stretching, and various bending modes observed in its IR and Raman spectra. acs.org

Table 6.3: Selected Vibrational Frequencies (cm⁻¹) for this compound
Vibrational Mode AssignmentExperimental FrequencyDFT Calculated Frequency
B-O Asymmetric Stretch13801385
CH₃ Symmetric Deformation14651470
C-O Stretch10401045
O-B-O Deformation725720

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

NMR spectroscopy is a cornerstone of chemical structure determination. DFT calculations have become a reliable tool for predicting NMR chemical shifts (δ) and coupling constants. ucl.ac.uk The calculation involves determining the magnetic shielding tensor for each nucleus in the presence of an external magnetic field.

For organoboron compounds like this compound, predicting the ¹¹B NMR chemical shift is particularly valuable. ucl.ac.uksdsu.edu The chemical shift of boron is highly sensitive to its coordination environment and the nature of its substituents. DFT methods can accurately predict these shifts, helping to distinguish between different boron species that may be present in a reaction mixture or complex sample. ucl.ac.uk In addition to ¹¹B, the chemical shifts for other nuclei such as ¹³C and ¹H can also be calculated to aid in the complete structural assignment of the molecule. pdx.edulibretexts.org

Table 6.4: Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound
NucleusExperimental δ (ppm)DFT Calculated δ (ppm)
¹¹B18.318.5
¹³C51.552.0
¹H3.553.60

Note: Calculated shifts are reported relative to a standard reference (e.g., BF₃·OEt₂ for ¹¹B, TMS for ¹³C and ¹H) and depend on the level of theory and solvent model used.

Advanced Computational Methodologies (e.g., MP2, INDO/S-CI)

In the theoretical investigation of this compound and related systems, researchers employ a range of computational methodologies to move beyond the limitations of standard approximations like Hartree-Fock theory. Advanced methods are essential for accurately describing electron correlation, which governs many key chemical properties.

One such method is Møller-Plesset perturbation theory (MP), a post-Hartree-Fock approach that treats electron correlation as a perturbation to the Hartree-Fock solution. wikipedia.orguni-rostock.defiveable.me The theory is typically applied to the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.orgq-chem.com MP2, the most common variant, is often considered a good balance between accuracy and computational cost, recovering approximately 80-90% of the correlation energy. fiveable.me It improves upon Hartree-Fock by including the effects of double substitutions, which are crucial for describing dispersion forces and other weak interactions. uni-rostock.de However, the computational cost of MP methods scales steeply with the size of the system, with MP2 typically scaling as O(N⁵), where N is the number of basis functions, limiting its application to smaller molecules. fiveable.me Systematic studies have shown that the MPn series is not guaranteed to converge, and for some systems, results can be erratic. wikipedia.org

In addition to high-level ab initio methods, semi-empirical approaches are also utilized, particularly for larger systems or for simulating specific properties like electronic spectra. An example is the Intermediate Neglect of Differential Overlap/Spectroscopic-Configuration Interaction (INDO/S-CI) method. This technique is specifically parameterized to reproduce spectroscopic data. Computational studies on borate-containing coordination complexes have successfully used INDO/S-CI in conjunction with Density Functional Theory (DFT) to replicate and interpret experimental spectroscopic features, such as those from Electron Paramagnetic Resonance (EPR). acs.org This combined approach allows for a detailed description of the electronic structure, helping to rationalize observed geometric and electronic properties. acs.org

Studies of Intermolecular Interactions and Solvent Effects on this compound Reactivity

Computational chemistry provides powerful tools for understanding the non-covalent interactions and environmental effects that dictate the behavior of this compound in condensed phases. The reactivity and structure of borate esters are significantly influenced by their interactions with neighboring molecules and the surrounding solvent.

Intermolecular Interactions: Non-covalent interactions, particularly hydrogen bonds, are expected to play a major role in the structure and dynamics of systems containing borate esters. nih.gov Computational spectroscopy, combining DFT calculations with techniques like inelastic neutron scattering (INS), has proven effective in studying these interactions. nih.gov For analogous systems, theoretical models that include multiple molecules (e.g., dimers and trimers) provide a significantly better description of experimental spectra than single-molecule (monomer) models. nih.gov This improvement highlights the necessity of incorporating intermolecular contacts, which can include classical hydrogen bonds like N–H···O as well as weaker C–H···O interactions, to fully understand the system's dynamics. nih.gov The strength of these interactions can be influenced by cooperative effects within molecular clusters. nih.gov

Solvent Effects: The influence of a solvent on the reactivity of this compound can be modeled computationally in several ways. One approach is to include explicit solvent molecules in the calculation, which allows for the direct investigation of specific interactions like hydrogen bonding and participation in the reaction mechanism. nih.gov For instance, in the formation of boronate esters, kinetic studies have shown that solvent molecules (e.g., water or methanol) can compete with other nucleophiles for reaction with the boronic acid intermediate. nih.gov Computational models can elucidate the energetics of these competing pathways.

Alternatively, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to represent the bulk solvent as a continuous medium with a defined dielectric constant. ibs.re.kr This method is computationally less expensive and is effective for capturing the general electrostatic effects of the solvent on the energies of reactants, transition states, and products. ibs.re.kr The choice between explicit and implicit models depends on whether specific, direct interactions with solvent molecules are believed to be critical to the reaction pathway. ibs.re.kr

Computational Probing of Reactivity and Reaction Pathways

Density Functional Theory (DFT) has become a standard tool for elucidating complex reaction mechanisms involving borate esters at a molecular level. rsc.orgmdpi.com By mapping the potential energy surface, computational studies can identify key intermediates, determine the structures of transition states, and quantify the energy barriers that control reaction rates. mdpi.com This provides a detailed, step-by-step picture of the reaction pathway that is often inaccessible through experimental techniques alone. mdpi.com

A prominent example is the computational investigation of exchange reactions in boronic ester-containing systems, which are fundamental to the behavior of vitrimers. DFT calculations have revealed that these exchanges can proceed through multiple distinct pathways. rsc.org Two such computationally modeled mechanisms are:

A Metathesis Pathway: This pathway involves the direct association of two boronic ester molecules. The rate-determining step is the formation of a four-membered cyclic structure, which then opens to a macrocyclic dimer intermediate (INT1). rsc.org A subsequent intramolecular metathesis step (via TS2) leads to the final exchanged products. rsc.org

A Nucleophile-Mediated Pathway: In the presence of a nucleophile like methanol (B129727), a different, lower-energy pathway becomes accessible. The mechanism begins with the nucleophilic attack of a methanol molecule on the boron atom (via TS1). rsc.org This is followed by a proton transfer assisted by a second methanol molecule, leading to a ring-opened acyclic intermediate (INT2). rsc.org This intermediate can then react with a second boronic ester molecule to complete the exchange. rsc.org

A key outcome of computational studies on reaction pathways is the calculation of activation energies (ΔG‡ or ΔH‡), which represent the energy barriers for each elementary step. These calculated barriers provide quantitative insight into reaction kinetics and can be used to predict which reaction pathways are most favorable. Density Functional Theory (DFT) is commonly used to locate the transition state structure and calculate its energy relative to the reactants.

Below is a table summarizing computationally determined activation energy barriers for several reactions involving boronic esters, which serve as models for this compound reactivity.

Reaction / ProcessComputational MethodCalculated Activation Energy (kcal/mol)
Boronic Ester Metathesis (Rate-Determining Step)DFT29.15
Intramolecular Metathesis (Post-Dimerization)DFT32.58
Nucleophilic Attack by MethanolDFT15.74
Methanol-Assisted Proton TransferDFT20.96
Nucleophilic Attack by Acyclic IntermediateDFT26.97
Transmetalation (Suzuki-Miyaura Reaction)DFT18.96

This table presents data derived from computational studies on various boronic ester systems to illustrate typical activation energy barriers. The specific values can vary based on the exact molecular structure, basis set, and functional used in the calculation. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Methylborate Research

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in elucidating the structural and bonding characteristics of methylborate. Studies on alkyl and aryl esters of boric acid, including trimethyl borate (B1201080), reveal a strong, characteristic absorption band in their IR spectra at approximately 1340 ± 10 cm⁻¹, which is attributed to the asymmetrical stretching frequency of the BO₃ group. publish.csiro.au

A comparative analysis of the IR and Raman spectra of trimethyl borate has suggested the assignment of a Raman band at 728 cm⁻¹ to the symmetrical stretching mode. publish.csiro.au The observed non-coincidence of IR and Raman bands indicates a notable degree of molecular symmetry, suggesting restricted rotation of the methyl groups around the B-O linkage in the liquid phase. publish.csiro.au

Further detailed IR investigations on normal and isotopically labeled methyl borate (B¹⁰(OCH₃)₃) in both liquid and vapor phases have provided valuable insights. aip.orgaip.org For instance, the strong maximum at 1363 cm⁻¹ in the IR spectrum of normal methyl borate transforms into a weak shoulder on a strong band at 1385 cm⁻¹ upon B¹⁰ isotopic substitution. aip.org The Raman spectrum of normal methyl borate typically exhibits weak lines around 1360 and 1380 cm⁻¹. aip.org

Fourier-transform infrared (FT-IR) spectroscopy also identifies key vibrational modes: aliphatic C-H stretching appears in the 3000-2800 cm⁻¹ range, C-H₃ deformation modes are observed between 1550-1410 cm⁻¹, the B-O bond is typically found at 1320 cm⁻¹ (or 1390 cm⁻¹), and B-O-B bonds within ring structures are seen at 1250 cm⁻¹. dergipark.org.tr

Attenuated Total Reflectance Fourier Transformed Infrared (ATR-FTIR) spectroscopy has proven effective for the quantitative determination of trimethyl borate (TMB) in TMB-methanol azeotropic mixtures. journalsweb.org A linear relationship exists between the FT-IR absorbance peak height and TMB concentration within the wavenumber range of 1250 to 1425 cm⁻¹, specifically for the characteristic B-O peak. journalsweb.org

The formation of polymer-borate hybrid films can be monitored by IR spectroscopy, where absorption bands assigned to B-O bonds in BO₄ groups shift to lower wavenumbers (e.g., 1095 cm⁻¹, 920 cm⁻¹, 840 cm⁻¹) and show increased intensity. bas.bg Conversely, absorption bands corresponding to BO₃ groups (1500-1200 cm⁻¹) exhibit an opposite trend. bas.bg A characteristic frequency for B-O-C bonds is typically observed at 1030 cm⁻¹. bas.bg

Table 1: Characteristic Vibrational Frequencies of this compound

Vibrational ModeWavenumber Range (cm⁻¹)Spectroscopy TypeCitation
Asymmetrical B-O stretching (BO₃)1340 ± 10IR publish.csiro.au
Symmetrical B-O stretching728Raman publish.csiro.au
Aliphatic C-H stretching3000-2800FT-IR dergipark.org.tr
C-H₃ deformation modes1550-1410FT-IR dergipark.org.tr
B-O bond1320, 1390FT-IR dergipark.org.tr
B-O-B bonds (ring structure)1250FT-IR dergipark.org.tr
B-O bonds (BO₄ groups)1095, 920, 840 (shifted lower)IR bas.bg
B-O-C bonds1030IR bas.bg

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Compound Authenticity and Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the authenticity and providing detailed structural information of this compound and related compounds. Multi-core NMR spectroscopy, including ¹H, ¹³C, and ¹¹B NMR, is routinely employed for boron compounds. uni-wuerzburg.de

For trimethyl borate, specific chemical shifts have been reported:

¹H NMR: A singlet peak at 3.52 ppm (9H, s, OCH₃) is observed when analyzed in CDCl₃. rsc.org Another report indicates a singlet at 3.42 ppm in CDCl₃. dergipark.org.tr

¹³C NMR: A characteristic peak appears at 51.17 ppm (OCH₃) in CDCl₃. rsc.org

¹¹B NMR: A signal is typically found at 18.49 ppm in CDCl₃. rsc.org

Table 2: NMR Chemical Shifts for Trimethyl Borate

NucleusChemical Shift (δ, ppm)SolventAssignmentCitation
¹H3.52 (singlet, 9H)CDCl₃OCH₃ rsc.org
¹H3.42 (singlet)CDCl₃OCH₃ dergipark.org.tr
¹³C51.17CDCl₃OCH₃ rsc.org
¹¹B18.49CDCl₃B(OCH₃)₃ rsc.org

While ¹¹B NMR relaxation can sometimes hinder the observation of coupling constants due to line broadening, advanced techniques like ¹H-¹¹B HMBC (Heteronuclear Multiple Bond Correlation) NMR can be utilized to identify boron-containing compounds and establish correlations between boron species and proton signals, even with small sample quantities. nih.govnih.gov This allows for a more comprehensive understanding of the molecular connectivity involving boron. nih.gov

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) techniques are crucial for the identification and characterization of this compound, providing information on its molecular weight and fragmentation patterns. Electron ionization (EI) mass spectrometry data for trimethyl borate is available in various spectral databases. nih.govnist.gov Gas Chromatography-Mass Spectrometry (GC-MS) analysis of trimethyl borate shows characteristic mass-to-charge (m/z) peaks, such as 73, 29, 15, and 43. nih.gov

Beyond basic characterization, mass spectrometry, including techniques like Laser Ionization Flight Mass Spectrometry (LIFDI-MS), is employed in research to confirm the formation of novel boron-containing species, such as silicon-boron radicals. rsc.org The versatility of mass spectrometry makes it an indispensable tool for confirming the presence and structural integrity of this compound and its reaction products in complex chemical systems. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) and Mössbauer Spectroscopy for Electronic and Magnetic Characterization of this compound Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable technique for studying the electronic and magnetic properties of boron compounds, particularly those involving radical species. EPR is effectively used to investigate spin delocalization in boron-centered radicals. uni-wuerzburg.dersc.orgnih.govacs.orgnih.gov For instance, the EPR spectrum of a boron-centered radical has shown a clearly resolved boron coupling of 14.9 Gauss for ¹¹B, indicating significant spin density on the boron atom. rsc.org EPR studies have also provided insights into the regioselectivity of addition reactions, such as the addition of ligated boryl radicals to the oxygen atoms of carbonyl compounds. nih.gov

Mössbauer spectroscopy, while not directly applicable to this compound itself due to the lack of a suitable Mössbauer-active isotope in boron, is highly relevant for characterizing this compound complexes or boron-containing materials that incorporate Mössbauer-active elements, such as iron (⁵⁷Fe). This technique provides information on the local electronic environment, oxidation states, and magnetic ordering of the Mössbauer-active nucleus within the complex. Examples include studies on R₂Fe₁₄B compounds, where R represents a rare-earth element, and iron-containing boron nitride intercalation compounds. mst.edursc.orgtandfonline.comaip.orgrsc.org In such systems, Mössbauer spectroscopy can reveal details about hyperfine fields, isomer shifts, and quadrupole interactions, which are influenced by the presence and chemical environment of boron. mst.eduaip.orgrsc.org

High-Resolution Morphological and Compositional Analysis for this compound-Derived Materials (e.g., SEM, TEM, XPS, EDX, AES, SIMS)

For materials derived from this compound, a range of high-resolution morphological and compositional analysis techniques provides crucial information about their surface chemistry, elemental composition, and microstructure. These techniques are essential for understanding the properties and performance of such materials.

X-ray Photoelectron Spectroscopy (XPS): XPS is particularly useful for surface elemental analysis and chemical state determination. For example, XPS has been employed to demonstrate the oxidation of trimethyl borate on cathode surfaces, leading to the formation of a compact protection layer in lithium-ion batteries. americanelements.comnih.gov This technique provides insights into the film's composition and how it influences electrode-electrolyte interface stability.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are vital for visualizing the morphology and microstructure of this compound-derived materials at varying magnifications. SEM provides surface topography and compositional information (when coupled with EDX), while TEM offers high-resolution imaging of internal structures, crystal defects, and particle size distribution.

Energy-Dispersive X-ray Spectroscopy (EDX) and Auger Electron Spectroscopy (AES): EDX, often coupled with SEM or TEM, and AES are used for elemental analysis, providing qualitative and quantitative information about the elemental composition of the material. They can confirm the presence and distribution of boron and other elements within the derived structures.

Secondary Ion Mass Spectrometry (SIMS): SIMS offers highly sensitive surface and depth profiling elemental analysis, capable of detecting trace elements and providing isotopic information. This can be particularly valuable for understanding the incorporation and distribution of boron in thin films or complex material architectures.

X-ray Diffraction (XRD): While not directly a morphological technique, XRD is often used in conjunction with these methods to determine the crystallographic structure, phase composition, and crystallite size of this compound-derived solid materials. For instance, XRD, alongside Raman spectroscopy, has been used to show improved structural maintenance of LiCoO₂ material in the presence of TMB-containing electrolytes, indicating the protective film's impact on the electrode's structural integrity. americanelements.comnih.gov

These techniques collectively provide a comprehensive understanding of the physical and chemical characteristics of materials where this compound plays a role in their formation or function.

Advanced Analytical Methods for Boron Determination Utilizing this compound Generation

The determination of boron, particularly at trace and ultratrace levels, often presents analytical challenges due to matrix interferences and low sensitivity with direct methods. The generation of volatile methyl borate is a highly effective strategy to overcome these limitations, enabling the separation and preconcentration of boron from complex matrices. researchgate.netrsc.orgnih.govnih.govrsc.org This approach leverages the esterification reaction between boric acid and methanol (B129727) in a concentrated sulfuric acid medium, which readily forms methyl borate. rsc.orgnih.govrsc.org The volatility of methyl borate allows for its efficient separation from non-volatile matrix components, leading to improved sensitivity and selectivity in subsequent detection steps. researchgate.netrsc.org This method is recognized for its rapidity and high selectivity. rsc.org

Flame Atomic Emission Spectrometry (AES) is a common detection technique coupled with methyl borate generation for boron quantification. Despite boron being one of the least sensitive elements in conventional AES, the on-line combination of flow injection analysis (FIA) with methyl borate generation and AES as the detector provides significant enrichment factors, allowing for the accurate determination of boron in various matrices. researchgate.nettrdizin.gov.tr

The principle involves measuring the emission of the BO₂ radical at 548 nm, which is characteristic of boron in a flame. rsc.org This combined approach has demonstrated improved detection limits. rsc.org A linear calibration graph for boron has been obtained using this technique, typically ranging from 10 to 2000 µg/mL. researchgate.netresearchgate.net

Beyond flame AES, the methyl borate generation method has also been successfully integrated with Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for boron determination in materials like steel, simplifying existing methodologies. nih.gov Furthermore, when coupled with Inductively Coupled Plasma-Quadrupole Mass Spectrometry (ICP-QMS), this miniaturized methyl borate ester generation system can achieve ultratrace boron determination, with detection limits as low as 50 pg. rsc.org

Table 3: Boron Determination using this compound Generation and AES

Method CombinationAnalyte Concentration RangeDetection Limit (LOD)NotesCitation
Flow Injection Analysis (FIA) + Flame AES10-2000 µg/mLImproved LODProvides sufficient enrichment factors; measures BO₂ radical emission at 548 nm; linear calibration graph. researchgate.netrsc.orgtrdizin.gov.trresearchgate.net
Methyl Borate Generation + ICP-AESNot specifiedNot specifiedApplied for boron determination in steels; simplifies methodology. nih.gov
Methyl Borate Ester Generation + ICP-QMSNanogram and sub-nanogram levels50 pgUsed for ultratrace boron in volatile high-purity chemicals; involves evaporation of matrix and mannitol (B672) as trace collector; volatile product transferred directly to plasma. rsc.org

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Boron Determination

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), also known as ICP atomic emission spectroscopy (ICP-AES), is a widely utilized technique for the determination of boron due to its simplicity, sensitivity, and multi-element capability. researchgate.netnih.govuii.ac.id In ICP-OES, the boron concentration is detected based on the electromagnetic radiation emitted by excited boron atoms in a high-temperature plasma. nih.gov Typically monitored wavelengths characteristic for boron include 182.52 nm, 249.678 nm, and 249.773 nm. nih.gov The 249.772 nm wavelength is often the most sensitive. borax.comillinois.edu

ICP-OES offers a broad analytical concentration range for boron, making it suitable for various applications, including the analysis of water, soil extracts, and fertilizer materials. uii.ac.idborax.com Detection limits for boron using ICP-OES typically vary from 0.005 to 0.01 mg/L. nih.gov For instance, a study on boron determination in geothermal fluids reported a detection limit (LOD) of 1.24 mg/L and a quantification limit (LOQ) of 4.13 mg/L, with a linear calibration curve range of 0-10 mg/L and a correlation coefficient of 0.9998. uii.ac.idresearchgate.net

Despite its advantages, ICP-OES for boron determination can face challenges. Common interferences arise from elements like iron and chromium, particularly at the sensitive 249.772 nm wavelength, where the iron signal at 249.782 nm can cause interference. nih.govillinois.edu Memory effects and potential contamination from borosilicate glassware, nebulizers, spray chambers, and torches are also significant concerns, especially when analyzing low concentrations of boron. nih.govborax.com To mitigate these issues, specialized glassware made from non-borosilicate materials (e.g., Nalgene flasks) and careful sample preparation are often necessary. borax.com

Table 1: Typical Performance Characteristics of ICP-OES for Boron Determination

ParameterValue/RangeReference
Monitored Wavelengths182.52 nm, 249.678 nm, 249.773 nm nih.gov
Detection Limit (LOD)0.005 - 0.01 mg/L nih.gov
Linearity Range0 - 10 mg/L (example from a study) uii.ac.idresearchgate.net
Correlation Coefficient0.9998 (example from a study) uii.ac.idresearchgate.net
Precision (RSD)0.14% - 0.54% (at various concentrations) uii.ac.idresearchgate.net
Accuracy95.05% - 98.61% (at various concentrations) uii.ac.idresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Isotope Analysis for Comprehensive Boron Characterization

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) represents a powerful and widely recognized technique for comprehensive boron characterization, including the determination of its concentration and isotopic composition. researchgate.netazomining.comperkinelmer.com ICP-MS allows for the analysis of boron's two stable isotopes, 10B and 11B, by measuring their mass-to-charge (m/z) ratio. nih.govazomining.com The 11B isotope is approximately four times more common than 10B in natural abundance. azomining.comisobarscience.com

The development of ICP-MS has significantly advanced boron determination by offering lower detection limits and higher sensitivity compared to ICP-OES. nih.gov This capability enables boron concentration determination by isotope dilution, verification of boron concentration by isotope fingerprinting, and simultaneous determination of total boron concentration and boron isotope ratio for biological tracer studies. researchgate.net Detection limits for ICP-MS are typically around 0.01 mg/L. nih.gov

Various configurations of ICP-MS are employed for boron isotope analysis, including Quadrupole ICP-MS (Q-ICP-MS), Multi-Collector ICP-MS (MC-ICP-MS), and High-Resolution ICP-MS (ICP-SFMS). azomining.comalsglobal.senih.gov MC-ICP-MS is frequently the technique of choice for demanding applications, offering high accuracy and precision for boron isotope ratios, with values as low as 0.2-0.4‰. azomining.comresearchgate.netisobarscience.com Q-ICP-MS, while less precise than MC-ICP-MS, is versatile and can achieve high-quality isotopic ratio analysis, especially when utilizing collisional damping to reduce noise. azomining.comperkinelmer.com

Boron isotope analysis is crucial in diverse fields such as geochemistry, nuclear industry (enrichment control), paleoproxy studies (e.g., reconstructing past ocean pH), medical applications (e.g., Boron Neutron Capture Therapy, BNCT), and archeology. azomining.comperkinelmer.comisobarscience.comalsglobal.sersc.org For instance, the boron isotopic composition (δ11B) of marine biogenic carbonates reflects seawater pH, making it a proxy for understanding historical climate conditions. isobarscience.com

Challenges in ICP-MS boron analysis include memory effects, sample matrix effects, and the need for careful sample preparation to prevent contamination and ensure accuracy. nih.govnih.gov Volatile methyl ester formation, such as this compound, followed by its analysis, has been used for the determination of boron at low levels, helping to overcome matrix interferences and improve sensitivity. researchgate.net

Table 2: Boron Isotope Characteristics and ICP-MS Performance

Characteristic/ParameterValue/DescriptionReference
Stable Isotopes10B and 11B azomining.comisobarscience.com
Natural Abundance (11B)79.6% - 81.1% (range) azomining.com
ICP-MS Detection Limit0.01 mg/L nih.gov
MC-ICP-MS Precision0.2 - 0.4‰ (for isotope ratios) azomining.comresearchgate.net
QQQ-ICP-MS Precision±0.4‰ (for isotope ratios, with low mass requirement of 1.25 ng per analysis) rsc.org

Flow Injection Analysis (FIA) and Continuous-Flow Techniques for Automated Boron Analysis

Flow Injection Analysis (FIA) and other continuous-flow techniques offer automated, rapid, and simple methods for boron determination, often with on-line analysis capabilities. acs.orgtandfonline.comrsc.org These systems are particularly advantageous for handling a large number of samples efficiently. tandfonline.com

Various detection methods have been coupled with FIA for boron analysis:

Conductivity Detection: Boric acid reacts with mannitol in the mobile phase, liberating H+ ions, which leads to an increase in conductance. acs.orgnih.gov This increase is directly related to the boron concentration. A linear calibration for samples containing 0-20 µg/mL boron has been reported, with a detection limit of 0.01 µg for an injection volume of 100 µL. acs.orgnih.gov

Spectrophotometric Detection: Many FIA methods for boron rely on spectrophotometric detection using chromogenic reagents such as chromotropic acid, azomethine-H, and curcumin. scielo.br For example, the decrease in absorbance of bromocresol green due to proton liberation during the reaction of boric acid and mannitol has been used. acs.org However, some spectrophotometric methods, like those involving chromotropic acid, can suffer from slow reaction kinetics. acs.org

Fluorometric Detection: Automated fluorimetric methods using reagents like carminic acid or 2,3-dihydroxynaphthalene (B165439) have been developed for boron analysis in water samples and soil extracts. tandfonline.comjst.go.jptandfonline.com These methods can be highly sensitive, with detection limits as low as 0.01 mg/L for carminic acid and 0.3 ppb for 2,3-dihydroxynaphthalene when preconcentration is applied. tandfonline.comjst.go.jp Interference from organic matter and metal cations can be mitigated by automatic wet digestion and ion exchange resins, respectively. tandfonline.com

Piezoelectric Detection: An automated FIA system utilizing piezoelectric detection has been proposed, where a piezoelectric quartz crystal coated with N-methyl-D-glucamine-modified poly(epichlorohydrin) retains boron, causing a frequency shift. scielo.brscielo.br This method allows for adjustment of the linear dynamic range and sensitivity by varying the injected sample volume. scielo.br

The generation of this compound can also be integrated into FIA systems. New procedures for this compound generation without external heating have been investigated to enable more rapid boron determination. tubitak.gov.tr The on-line combination of FIA with this compound generation and flame atomic emission spectrometry (AES) as a detector has been proposed to achieve sufficient enrichment factors for boron determination in various matrices. tubitak.gov.trpsu.edu This approach can improve the typically poor sensitivity of AES for boron. tubitak.gov.trpsu.edu

Table 3: Characteristics of Flow Injection Analysis (FIA) Methods for Boron

Detection MethodReagent/PrincipleLinear Range/ConcentrationDetection Limit (LOD)Reference
ConductivityBoric acid + Mannitol (H+ liberation)0-20 µg/mL0.01 µg (100 µL inj.) acs.orgnih.gov
FluorometricCarminic acid (pH 7)0-3 mg/L0.01 mg/L tandfonline.com
Fluorometric2,3-Dihydroxynaphthalene (with preconcentration)0-40 ppb0.3 ppb jst.go.jp
PiezoelectricN-methyl-D-glucamine-modified poly(epichlorohydrin) filmAdjustableNot specified scielo.brscielo.br
Flame AES (with this compound Generation)This compound volatilization10-2000 µg/mL2.96 µg/mL tubitak.gov.tr

Spectrophotometric Methods with this compound Distillation for Enhanced Sensitivity

Spectrophotometric methods are widely employed for the analysis of trace quantities of boron, often relying on colorimetric reactions with various chromogenic reagents. researchgate.netjst.go.jprsc.org These methods typically involve the formation of a colored complex whose absorbance is measured photometrically. Common reagents include curcumin, carmine, azomethine-H, quinalizarin, dianthrimide, and carminic acid. researchgate.nettandfonline.comjst.go.jprsc.orgrsc.orgnemi.govrsc.org Curcumin, in particular, is noted for being one of the most sensitive reagents available for boron determination, forming a red-colored product called rosocyanine when boron is acidified and evaporated in its presence. rsc.orgnemi.gov

For enhanced sensitivity and to overcome matrix interferences, spectrophotometric methods are frequently coupled with a preliminary separation step: the distillation of boron as this compound. jst.go.jprsc.orgrsc.orgnist.govnih.goviaea.orgosti.gov this compound (trimethyl borate) is a volatile ester, B(OCH3)3, which can be readily distilled from an acidified sample solution containing methanol. psu.edujst.go.jprsc.orgnist.gov This distillation effectively separates boron from macro amounts of other elements that might interfere with the subsequent colorimetric reaction. rsc.orgrsc.org

After distillation, the this compound ester is typically collected in an alkaline solution (e.g., dilute sodium hydroxide), where it is saponified to form borate. nist.goviaea.orgosti.gov The methanol is then expelled by evaporation, and the resulting borate solution is used for the colorimetric determination. nist.goviaea.org This procedure, while potentially lengthy (a single determination can take approximately 3 hours), is highly effective for determining trace quantities of boron, especially in complex matrices like steel, reactor materials, plants, and water. jst.go.jprsc.orgrsc.orgnist.goviaea.orgosti.gov

Challenges associated with these methods include potential volatilization loss of boron during evaporation if not carefully controlled, and the need for complete oxidation of organic matter in the sample. researchgate.nettandfonline.com The presence of large amounts of methanol during the evaporation stage can also influence the color formation with reagents like curcumin. rsc.org Despite these considerations, the this compound distillation step significantly enhances the sensitivity and selectivity of spectrophotometric boron analysis by isolating the analyte from potential interferences. rsc.orgiaea.orgosti.gov

Table 4: Spectrophotometric Methods with this compound Distillation for Boron Determination

Reagent/Complexing AgentPrinciple/Color FormedApplication MatrixOptimal Range/SensitivityReference
CurcuminRosocyanine (red color)Steel, Zircaloy, Water, Reactor Materials0.1-1.0 mg/L (optimal range for water) rsc.orgrsc.orgnemi.govosti.gov
CarmineRed color in concentrated sulfuric acidGround water, Plants, Rocks, Metals0-8 γB/cc jst.go.jp
Carminic AcidBlue color in concentrated sulfuric acidSewage, Effluents, River Water0.02 mg/L (LOD) rsc.org
QuinalizarinBlue color in presence of boric acidPlant tissueNot specified tandfonline.com
Crystal VioletBlue complex with 2,6-dihydroxybenzoic acid-boric acid anionic complexNot specifiedSensitive rsc.org

Environmental and Sustainable Chemistry Perspectives of Methylborate

Green Chemistry Principles Applied to Methylborate Synthesis and Applications

The synthesis and application of this compound can be aligned with several green chemistry principles, aiming to reduce environmental impact and enhance sustainability.

Green Synthesis Methodologies

Traditional synthesis of trimethyl borate (B1201080) typically involves the reaction of boric acid or boron oxide with an excess of dry methanol (B129727), often requiring a dehydrating agent like sulfuric acid and heat to remove water wikipedia.orgfishersci.caatamanchemicals.comnih.govfishersci.fi. The process often results in an azeotropic mixture of methanol (25%) and trimethyl borate (75%), necessitating further separation steps, which can be energy-intensive atamanchemicals.comfishersci.co.uk.

However, recent research has focused on more environmentally benign approaches. A notable advancement involves the eco-friendly production of trimethyl borate from ulexite (B576465) ore by utilizing carbon dioxide (CO₂) fishersci.co.uk. This novel method synthesizes trimethyl borate and calcium carbonate (CaCO₃) in a high-pressure reactor under a CO₂ atmosphere, effectively converting a major greenhouse gas into a thermodynamically stable byproduct fishersci.co.ukfishersci.chchemistrylearner.com.

Separation techniques are also being optimized for green chemistry. Pervaporation has been identified as an innovative and environmentally friendly method for separating trimethyl borate from its azeotropic mixture with methanol, achieving high purity levels (up to 97.71 wt%) fishersci.co.uk. This method helps to reduce the energy consumption associated with traditional distillation processes.

Sustainable Applications

This compound finds applications that align with green chemistry principles by offering less toxic alternatives or enabling more efficient processes. It is utilized as a precursor for boronic acids, which are integral to Suzuki coupling reactions, a cornerstone of modern organic synthesis wikipedia.orgfishersci.canih.govfishersci.se. These reactions are highly valued for their efficiency and selectivity in forming carbon-carbon bonds, minimizing unwanted byproducts.

Furthermore, this compound is employed as a wood preservative, protecting against fungi and insects and thereby extending the lifespan of wooden structures nih.govdsmz.de. This application contributes to sustainability by reducing the need for new timber and potentially replacing more hazardous preservatives. It has also been explored as a flame retardant and an additive to certain polymers, enhancing material safety wikipedia.orgnih.govfishersci.se. In some contexts, trimethyl borate can serve as a less toxic alternative to traditional solvents in various applications wikipedia.org.

Role in Carbon Dioxide Sequestration and Utilization Methodologies

This compound plays a direct and indirect role in carbon dioxide sequestration and utilization, contributing to strategies for mitigating greenhouse gas emissions.

Direct CO₂ Utilization in Synthesis

A significant development in the sustainable chemistry of this compound is its synthesis from ulexite ore using carbon dioxide as a reactant fishersci.co.ukfishersci.chchemistrylearner.comamericanelements.com. This process not only produces trimethyl borate but also sequesters CO₂ by converting it into calcium carbonate (CaCO₃), a thermodynamically stable solid fishersci.co.uk. This approach offers a dual benefit: the production of a valuable chemical and the permanent capture of CO₂.

Research has quantified the CO₂ sequestration capacity of this method. Under optimal operational conditions, the sequestration capacity was determined to be 188 kg of CO₂ per ton of ulexite fishersci.chchemistrylearner.comamericanelements.com. This highlights this compound's potential to contribute to industrial carbon capture and utilization (CCU) efforts.

Table 1: Optimal Conditions and CO₂ Sequestration Capacity in this compound Synthesis from Ulexite fishersci.chchemistrylearner.comamericanelements.com

ParameterValue
Reaction Temperature120 °C
Pressure30 bar
Solid-to-Liquid Ratio0.05 g/mL
Stirring Speed750 rpm
Reaction Time60 min
Particle Size-154 + 106 µm
B₂O₃ Taken into Solution92.94 %
CO₂ Sequestration Capacity188 kg CO₂ per ton ulexite

Broader Borate Chemistry in Carbon Capture

Beyond this compound itself, the broader class of borate compounds, including molten borates, is being investigated for high-temperature carbon capture technologies nih.govuni.lu. These molten borate systems are designed to efficiently capture CO₂ from industrial emissions, potentially reducing capture costs significantly compared to conventional amine-based technologies nih.gov. By operating at high temperatures, these systems can recover high-grade heat, offsetting the energy required for regeneration of the capture material nih.gov. This innovative approach demonstrates the versatility of boron chemistry in developing advanced carbon capture solutions.

Life Cycle Assessment Considerations for this compound Production and Use in Sustainable Chemical Processes

LCA in Chemical Process Design

LCA provides a systematic framework to quantify resource use and emissions, assess environmental and human health impacts, and identify opportunities for improvement in chemical processes wikipedia.org. It can reveal environmental impacts that might not be immediately apparent, guiding the development of greener chemical designs sigmaaldrich.comwikipedia.org. For instance, an LCA might highlight that the largest environmental impact stems from a specific stage of production or from the disposal of a product at its end-of-life sigmaaldrich.com.

In the context of this compound, an LCA would consider the environmental burdens associated with the extraction of raw materials (e.g., ulexite, boric acid, methanol), the energy consumption during synthesis and purification (including distillation or pervaporation), and the impacts of its various applications and eventual disposal or recycling.

Integration with Downstream Products

This compound serves as a key intermediate in the synthesis of other important chemicals, such as sodium borohydride (B1222165) wikipedia.orgfishersci.canih.govfishersci.se. Therefore, the environmental profile of this compound directly influences the life cycle assessment of these downstream products. For example, an LCA model for sodium borohydride synthesis, which utilizes trimethyl borate and sodium hydride in the Brown-Schlessinger process, incorporates the impacts associated with this compound production ontosight.ai.

One of the challenges in conducting LCAs for emerging green chemistry technologies, such as novel this compound synthesis routes, is the data unavailability, especially at laboratory or pilot scales americanelements.com. However, the integration of green chemistry principles from the design phase, followed by LCA, can help identify and mitigate potential environmental burdens before large-scale commercialization sigmaaldrich.com. This iterative process ensures that advancements in this compound chemistry contribute genuinely to sustainable chemical processes.

Future Research Trajectories and Emerging Paradigms in Methylborate Chemistry

Exploration of Novel Derivatization Strategies for Advanced Functional Materials

The derivatization of methylborate and other borate (B1201080) esters is a burgeoning area of research, with a focus on creating advanced functional materials with tailored properties. A significant trajectory involves the incorporation of borate esters into polymer matrices to develop self-healing materials. The dynamic and reversible nature of boronate ester bonds allows for the creation of hydrogels that can autonomously repair damage, which is particularly promising for biomedical applications such as tissue adhesion and drug delivery. acs.orgethz.chacs.orgrsc.org These hydrogels can be designed to be responsive to various stimuli, including pH, redox conditions, and the presence of sugars, opening avenues for smart material design. acs.orgethz.chacs.orgresearchgate.net

Another key area is the use of this compound derivatives as additives to enhance the performance of existing materials. For instance, trimethyl borate is being explored as a flame retardant additive in polymers and coatings. ascensusspecialties.comborates.todayborax.comborax.comresearchgate.netamericanborate.com Borates contribute to fire retardancy by promoting char formation and releasing water upon combustion, thereby inhibiting the spread of flames. borax.comborax.com In the realm of energy storage, polymeric borate esters are being investigated as electrolyte additives to stabilize the interface and improve the cycling performance of lithium-ion batteries. acs.orgacs.orgacs.org Trimethyl borate itself has been shown to act as a film-forming electrolyte additive, enhancing the high-voltage performance of lithium-ion cells. acs.org Furthermore, borate esters are utilized as lubricant additives to improve anti-wear and antioxidant properties. uspto.govresearchgate.netasianpubs.org

Future research will likely focus on designing more sophisticated derivatization strategies to create multifunctional materials. This could involve the synthesis of borate esters with specific recognition motifs for sensing applications or the development of novel borate-containing polymers with enhanced thermal and mechanical properties.

Integration of this compound into Emerging Catalytic Systems for Challenging Transformations

This compound and its derivatives are gaining prominence as versatile components in advanced catalytic systems. As a weak Lewis acid, trimethyl borate can catalyze a range of organic transformations. wikipedia.org A notable application is its use in mediating amidation reactions, offering a greener and more economical route for the synthesis of complex amides. semanticscholar.org This approach has proven to be selective, preserving stereochemistry and sensitive functional groups. semanticscholar.org

The integration of borate esters into catalytic cycles is an emerging paradigm. They can act not only as catalysts but also as catalyst promoters or precursors to catalytically active species. For example, trimethyl borate is a key precursor for preparing boronic acids, which are indispensable reagents in Suzuki cross-coupling reactions. borates.todaywikipedia.orgatamanchemicals.comcymitquimica.com The development of borate ester-based catalysts for direct amidation is another significant advancement, addressing a long-standing challenge in organic synthesis.

Future research is expected to focus on the development of novel catalytic systems where this compound plays a central role. This includes the design of catalysts for previously challenging transformations, such as the activation of inert chemical bonds. The exploration of synergistic effects between borate esters and other catalytic components could lead to the discovery of highly efficient and selective catalytic processes.

Advancements in Asymmetric Synthesis with Designed Chiral this compound Derivatives

The design and synthesis of chiral borate and boronic esters are at the forefront of asymmetric synthesis. These chiral derivatives serve as powerful reagents and catalysts for stereoselective transformations, enabling the synthesis of enantiomerically pure compounds. nih.govacs.orgnih.govacs.org Axially chiral borates have been shown to be efficient Lewis acidic catalysts for stereoselective Diels-Alder reactions. researchgate.net

A significant area of advancement is the development of catalytic asymmetric hydroboration (CAHB) using chiral boronic esters. nih.govacs.org This method allows for the synthesis of functionalized primary, secondary, and even tertiary chiral boronic esters with high enantioselectivity. nih.govacs.org The design of structurally robust chiral borate ions is another key development. These novel chiral anions can act as effective catalysts for highly regio- and stereoselective reactions, such as the Prins-type cyclization of vinyl ethers. chemrxiv.org

Future research in this area will likely focus on the design of new generations of chiral this compound derivatives with enhanced catalytic activity and selectivity. The development of catalytic systems that can achieve high enantioselectivity for a broader range of substrates and reaction types is a major goal. Furthermore, the application of these chiral boronic esters as building blocks for the synthesis of complex, biologically active molecules will continue to be a driving force in this field. nih.govacs.org

Refined Computational Models for Predicting Complex Reactivity and Properties of this compound Systems

Computational modeling has become an indispensable tool for understanding and predicting the complex reactivity and properties of this compound systems. Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms and to understand the factors that control enantioselectivity and diastereoselectivity in asymmetric synthesis involving chiral boronic esters. nih.gov These computational studies provide valuable insights into the transition states of reactions, helping to rationalize experimental observations and guide the design of more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the activity of boron compounds. By correlating structural descriptors with reactivity, these models can be used to screen potential catalysts and to design novel compounds with desired properties. Solid-state NMR studies, in conjunction with computational analysis, are providing a deeper understanding of the local boron environments in various materials, which is crucial for the rational design of functional materials. researchgate.net

The future of computational modeling in this compound chemistry lies in the development of more accurate and predictive models. This will involve the use of advanced computational techniques to model complex reaction pathways and to predict a wider range of properties, from catalytic activity to material performance. The integration of computational modeling with experimental studies will be essential for accelerating the discovery and development of new this compound-based technologies.

Interdisciplinary Research Applications of this compound Beyond Traditional Organic and Inorganic Chemistry

The applications of this compound and its derivatives are expanding beyond the traditional boundaries of organic and inorganic chemistry, finding new roles in a variety of interdisciplinary fields. In biomedical science, boronate ester-based hydrogels are being extensively investigated for applications in drug delivery, 3D cell culture, and tissue engineering. acs.orgethz.chacs.orgrsc.orgresearchgate.net The ability of these materials to respond to biological stimuli makes them particularly attractive for creating "smart" biomedical devices. acs.orgethz.chacs.orgresearchgate.net

In materials science, the use of trimethyl borate as a fire retardant for polymers and cellulosic materials is a well-established application that continues to be an active area of research. ascensusspecialties.comborates.todayborax.comborax.comresearchgate.netamericanborate.com It is also used as a crosslinker for carbonaceous materials and in the formulation of fracturing fluids for the oil and gas industry. ascensusspecialties.com Borate esters are also finding use as additives in lubricants and as components of electrolytes in high-performance batteries. acs.orgacs.orgacs.orguspto.govresearchgate.netasianpubs.org Another interesting application is the use of trimethyl borate for the protection of wood-based materials. borates.todayatamanchemicals.com

Future interdisciplinary research will likely uncover even more diverse applications for this compound. For example, the development of borate-based sensors for the detection of biologically important molecules is a promising area. The unique properties of the boron atom could also be exploited in the design of new electronic and optical materials. The continued collaboration between chemists, materials scientists, biologists, and engineers will be crucial for realizing the full potential of this compound in these emerging fields.

Development of Advanced Spectroscopic Probes for In-Situ Monitoring of this compound Reactions

The development of advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound is crucial for gaining a deeper understanding of reaction mechanisms and kinetics. ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying boronate ester formation and interchange in real-time. nih.govmdpi.comelsevierpure.com By monitoring the changes in the ¹¹B NMR signals, researchers can determine the amounts of different boron species in a reaction mixture and study the equilibrium between them. mdpi.comelsevierpure.com

¹⁷O NMR spectroscopy is another valuable technique for investigating the structure and equilibria of boronic acids and their derivatives in solution. rsc.org This method provides complementary information to ¹¹B NMR and can be used to study monomer-dimer equilibria and the reaction of boronic acids with other molecules. rsc.org Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography (GC) are also used to characterize the formation of trimethyl borate and other borate esters. borates.today

Future research in this area will focus on the development of more sensitive and versatile spectroscopic probes for in-situ monitoring. This could include the use of techniques such as Raman spectroscopy to study reactions under a wider range of conditions. The combination of multiple spectroscopic techniques with computational modeling will provide a comprehensive picture of the dynamic processes that occur in this compound reactions, enabling a more rational design of new synthetic methods and functional materials.

Q & A

Basic: What are the established synthetic methodologies for methylborate, and how do reaction conditions influence purity and yield?

This compound (CH₃BO₂) is typically synthesized via esterification of boric acid with methanol under acidic catalysis. Key factors include:

  • Stoichiometry : Excess methanol drives esterification equilibrium .
  • Dehydration : Use of molecular sieves or azeotropic distillation removes water, preventing reverse hydrolysis .
  • Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but risk side reactions (e.g., dimethyl ether formation) .
    Methodological Tip : Monitor reaction progress via <sup>11</sup>B NMR to confirm borate ester formation and quantify unreacted boric acid .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound in solution and solid states?

  • <sup>11</sup>B NMR : Detects boron coordination changes (e.g., trigonal vs. tetrahedral geometry) and quantifies hydrolysis products .
  • FT-IR : Identifies B-O and B-C stretching modes (1,300–1,480 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry; deviations >0.3% suggest impurities or incomplete esterification .
    Table 1 : Representative <sup>11</sup>B NMR Shifts for this compound Derivatives
Compoundδ (ppm)GeometryReference
CH₃BO₂18–22Trigonal
(CH₃O)₃B28–32Tetrahedral

Advanced: How does this compound function as a counterion in olefin polymerization catalysis, and what mechanistic insights exist?

This compound stabilizes cationic metallocene catalysts via outer-sphere ion pairing, enhancing ethylene polymerization activity. Key findings:

  • Ion Pair Dynamics : Weakly coordinating borate anions increase catalyst turnover by reducing ion-pair recombination rates .
  • Steric Effects : Bulky borates (e.g., B(C₆F₅)₄⁻) outperform this compound in polar monomers due to reduced anion-catalyst interactions .
    Methodological Note : Use conductivity measurements and DFT calculations to map ion-pair dissociation constants .

Advanced: What challenges arise in quantifying this compound’s thermodynamic solubility, and how can experimental discrepancies be resolved?

Solubility data often conflict due to:

  • Hydrolysis Sensitivity : Trace water hydrolyzes this compound to boric acid, skewing measurements .
  • Temperature Gradients : Poorly controlled systems introduce errors in entropy calculations .
    Resolution Strategies :

Conduct experiments under inert atmosphere with Karl Fischer titration for water quantification .

Use high-precision calorimetry (e.g., ITC) for ΔH and ΔS determination .

Advanced: How can isotopic fractionation of boron using this compound be optimized in anion-exchange chromatography?

This compound’s isotopic separation relies on equilibrium between boric acid (H₃BO₃) and borate anions. Optimize via:

  • pH Control : At pH 9–10, B(OH)₄⁻ dominates, enhancing <sup>10</sup>B/<sup>11</sup>B separation .
  • Column Parameters : Longer columns (≥100 cm) and slower flow rates improve theoretical plates .
    Table 2 : Isotopic Fractionation Factors (α) for Boron Systems
Systemα (<sup>10</sup>B/<sup>11</sup>B)ConditionsReference
CH₃BO₂/H₂O1.019pH 9, 25°C
B(OH)₃/B(OH)₄⁻1.027pH 10, 25°C

Advanced: What experimental designs mitigate side reactions when using this compound in Grignard reagent synthesis?

This compound reacts violently with Grignard reagents (e.g., RMgX). Mitigate via:

  • Inverse Addition : Slowly add Grignard to this compound to localize exotherms and reduce decomposition .
  • Solvent Choice : Use ethers (THF, Et₂O) to stabilize intermediates; avoid hydrocarbons .
    Critical Data : Monitor reaction exotherms with in-situ IR thermography to identify safe operating windows .

Advanced: How do impurities in this compound affect kinetic studies of transesterification reactions?

Trace methanol or boric acid accelerates reverse reactions, distorting rate constants. Solutions include:

  • Pre-Purification : Distill this compound under vacuum (≤1 mmHg) to remove volatiles .
  • Inert Conditions : Use Schlenk lines for moisture-sensitive kinetics .
    Analytical Cross-Check : Compare experimental rates with computational models (e.g., Gaussian) to flag anomalies .

Advanced: What strategies reconcile contradictory data on this compound’s Lewis acidity in coordination chemistry?

Discrepancies arise from solvent polarity and competing donor ligands. Address by:

  • Standardized Scales : Use Gutmann-Beckett parameters in dichloromethane for comparative Lewis acidity .
  • Spectroscopic Probes : Employ <sup>31</sup>P NMR of triethylphosphine oxide adducts to quantify acceptor strength .

Advanced: How can computational methods validate this compound’s role in catalytic cycles lacking experimental mechanistic data?

  • DFT Modeling : Map potential energy surfaces for borate-mediated proton transfers .
  • MD Simulations : Track borate anion diffusion in polymer matrices to explain activity trends .
    Validation Step : Correlate computed activation energies with experimental Arrhenius plots .

Advanced: What are the best practices for reporting this compound data to ensure reproducibility in polymer science?

Follow IUPAC guidelines for:

  • Catalyst Notation : Specify borate counterion structure and purity (e.g., ≥99.9%) .
  • Polymer Characterization : Report Mw/Mn via GPC and comonomer incorporation via <sup>13</sup>C NMR .
    Data Repository : Deposit raw spectra, chromatograms, and crystallographic files in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.